molecular formula C23H28N2O6 B170766 7-Isocarapanaubine

7-Isocarapanaubine

Cat. No.: B170766
M. Wt: 428.5 g/mol
InChI Key: QIZNWMMOECVGAP-XRWSZIPKSA-N
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Description

7-Isocarapanaubine (CAS 17391-09-2) is a naturally occurring pentacyclic oxindole alkaloid first isolated from the bark of Aspidosperma carapanauba , a plant native to the Amazon rainforest . This compound has a molecular formula of C 23 H 28 N 2 O 6 and a molecular weight of 428.5 g/mol . Its complex structure features a spiro framework and is classified as a monoterpene alkaloid, often co-occurring with its corresponding indole progenitors like ajmalicine . In pharmacological research, this compound shows significant promise for its biological activity. It has been investigated for its effects on noradrenergic neurotransmission, with studies indicating it possesses acute neuroexcitatory potential, inducing contractions in tissue by 61.35% in one model . This makes it a valuable compound for researching the central nervous system and autonomic function. Its interaction with molecular targets may influence key signaling pathways involved in cell proliferation and apoptosis, suggesting broad research utility . Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO) in accordance with global regulatory standards . It is specifically designed for use in laboratory research settings and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNWMMOECVGAP-XRWSZIPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Isocarapanaubine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the oxindole alkaloid 7-Isocarapanaubine. While direct isolation protocols for this compound are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on the established isolation of its isomer, Carapanaubine, and other related oxindole alkaloids from the same plant genera.

Natural Sources

This compound, a stereoisomer of Carapanaubine, is a complex indole alkaloid. While its direct isolation has not been extensively reported, its isomer, Carapanaubine, has been identified in plant species of the Apocynaceae family. These plants are rich in a diverse array of indole and oxindole alkaloids, making them the most probable natural sources of this compound.

The primary plant sources known to produce Carapanaubine, and therefore likely to contain this compound, include:

  • Rauvolfia volkensii : The roots of this plant have been found to yield a variety of alkaloids, including those of the oxindole class.[1][2]

  • Aspidosperma carapanauba : This species is a known source of Carapanaubine and other related alkaloids.[3]

  • Aspidosperma pyrifolium : Various indole alkaloids have been successfully isolated from this species, suggesting it as a potential source.[4][5]

Quantitative Data

The yield of specific alkaloids from natural sources can vary significantly based on the plant's geographical location, age, and the extraction method employed. While specific yield data for this compound is not available, the table below presents the reported yields of principal alkaloids from Rauvolfia volkensii to provide a general reference for expected alkaloid content.

AlkaloidPlant SourcePlant PartYield (%)Reference
AjmalineRauvolfia volkensiiRoots0.08[1]
ReserpilineRauvolfia volkensiiRoots0.15[1]
ReserpineRauvolfia volkensiiRoots0.0007[1]

Experimental Protocols: Isolation of Oxindole Alkaloids

The following is a generalized protocol for the isolation of oxindole alkaloids, such as this compound, from plant material. This protocol is a composite of established methods for alkaloid extraction from Rauvolfia and Aspidosperma species.

Plant Material Preparation
  • Collection and Drying : Collect the desired plant parts (e.g., roots, stem bark).

  • Grinding : Thoroughly dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.

Extraction
  • Maceration : Macerate the powdered plant material in an organic solvent such as methanol or ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation.

  • Filtration and Concentration : Filter the mixture to separate the solvent from the plant debris. Repeat the maceration process with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

This crucial step separates the basic alkaloids from other neutral and acidic plant metabolites.

  • Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic solution.

  • Washing with Organic Solvent : Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.

  • Basification : Make the aqueous acidic solution basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached. This deprotonates the alkaloids, rendering them insoluble in the aqueous solution but soluble in organic solvents.

  • Extraction of Alkaloids : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.

  • Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds.

  • Column Chromatography : Subject the total alkaloid fraction to column chromatography using a stationary phase such as silica gel or alumina. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

  • Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing compounds with similar retention factors (Rf values).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, pool the fractions containing the target alkaloid and subject them to preparative HPLC. This technique offers high resolution and is capable of separating closely related isomers like this compound and Carapanaubine.

Structure Elucidation

The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Plant Material (e.g., Rauvolfia volkensii roots) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Total_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC Fraction_Collection->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolated_Compound->Structure_Elucidation

Figure 1: General workflow for the isolation of this compound.

References

7-Isocarapanaubine: A Deep Dive into its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isocarapanaubine is a complex indolizine alkaloid belonging to the carapanaubine family of natural products. First identified as an isomer of carapanaubine, its discovery is intrinsically linked to the pioneering work on alkaloids isolated from the bark of the South American tree Aspidosperma carapanauba. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, presenting available data in a structured format for researchers. Due to the limited specific research on this compound itself, this guide draws heavily from the original literature on its parent compound, carapanaubine, and related alkaloids.

Discovery and History

The story of this compound begins with the investigation of the chemical constituents of Aspidosperma carapanauba, a plant species known to be a rich source of structurally diverse alkaloids. In the early 1960s, a seminal study led by B. Gilbert resulted in the isolation and characterization of a new alkaloid named carapanaubine. The findings were published in the Journal of the American Chemical Society in 1963.

While the primary focus of this initial research was on carapanaubine, the study also alluded to the presence of isomeric compounds, one of which was later identified as this compound. The initial separation and characterization of these alkaloids were challenging due to their structural similarity. The primary method of structural elucidation at the time was mass spectrometry, which provided crucial information about the molecular weight and fragmentation patterns of these complex molecules.

Unfortunately, detailed and specific information regarding the independent isolation, structure elucidation, and biological activity of this compound remains scarce in publicly accessible scientific literature. Most of the available information is tied to the initial discovery of the carapanaubine alkaloid family as a whole.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited. The following table summarizes the key physicochemical properties, primarily sourced from the PubChem database. It is important to note that much of this data is computed rather than experimentally determined and should be interpreted with caution.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₂O₆PubChem
Molecular Weight 428.5 g/mol PubChem
IUPAC Name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylatePubChem
CAS Number 17391-09-2PubChem
Appearance Not Reported-
Melting Point Not Reported-
Optical Rotation Not Reported-
Solubility Not Reported-

Spectroscopic Data:

Experimental Protocols

Detailed experimental protocols specifically for the isolation of this compound are not available in the reviewed literature. However, based on the general procedures for isolating alkaloids from Aspidosperma species, a likely workflow can be inferred.

Hypothetical Isolation Workflow

G start Dried Bark of Aspidosperma carapanauba extraction Maceration with a suitable solvent (e.g., methanol or ethanol) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base Acid-Base Extraction to separate alkaloids concentration->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography on Alumina or Silica Gel) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions tlc Thin Layer Chromatography (TLC) analysis of fractions fractions->tlc isomer_separation Further purification of carapanaubine isomer fractions (e.g., Preparative TLC or HPLC) tlc->isomer_separation isocarapanaubine Isolated this compound isomer_separation->isocarapanaubine characterization Structural Characterization (Mass Spectrometry, NMR, etc.) isocarapanaubine->characterization

Caption: A generalized workflow for the isolation of alkaloids from Aspidosperma species.

Synthesis and Biological Activity

Total Synthesis

To date, a specific total synthesis for this compound has not been reported in the scientific literature. The complex polycyclic structure, featuring multiple stereocenters, presents a significant synthetic challenge. Synthetic efforts in this area have generally focused on other related, more biologically active alkaloids.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. The broader class of alkaloids from Aspidosperma species has been investigated for a range of pharmacological activities, but data for this particular isomer is not available.

Future Directions

The study of this compound presents several opportunities for future research. A primary focus should be on its definitive isolation and complete spectroscopic characterization to confirm its structure and stereochemistry. Subsequently, a total synthesis would not only provide access to larger quantities of the material for biological screening but also confirm the proposed structure. Finally, a thorough investigation of its pharmacological properties is warranted, given the diverse bioactivities observed in other Aspidosperma alkaloids.

Conclusion

This compound remains an enigmatic member of the carapanaubine family of alkaloids. While its existence was noted during the initial discovery of carapanaubine from Aspidosperma carapanauba, a detailed scientific exploration of this specific isomer is conspicuously absent from the available literature. This guide has synthesized the limited available information and provided a framework based on related compounds. Further research is essential to fully elucidate the chemical and biological profile of this intriguing natural product.

Unraveling the Intricate Architecture of 7-Isocarapanaubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 7-Isocarapanaubine, a complex spiro-oxindole alkaloid. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its unique molecular architecture, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Compound Overview

This compound is a natural product with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] Its systematic IUPAC name is methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate.[1] The elucidation of such a complex structure relies on a synergistic application of various spectroscopic techniques and detailed experimental procedures.

Spectroscopic Data for Structure Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental composition of a new compound. For a molecule with the formula C₂₃H₂₈N₂O₆, the expected exact mass would be a key starting point.

Table 1: Representative High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺429.1975429.1978
[M+Na]⁺451.1794451.1797

Note: This data is representative and illustrates the expected precision for confirming the molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in the molecule.

Table 2: Representative Infrared Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadN-H stretch (oxindole)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1680StrongC=O stretch (oxindole lactam)
~1620MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (like COSY, HSQC, and HMBC), are the most powerful tools for piecing together the carbon skeleton and the relative stereochemistry of the molecule.

Table 3: Representative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton Assignment (Hypothetical)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5'~6.8s-
H-8'~6.9s-
N-H~8.0br s-
OCH₃ (ester)~3.7s-
OCH₃ (aromatic)~3.9s-
OCH₃ (aromatic)~3.8s-
H-1~4.5q6.5
CH₃-1~1.5d6.5

Table 4: Representative ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon Assignment (Hypothetical)Chemical Shift (δ, ppm)
C=O (lactam)~178
C=O (ester)~170
C-5', C-6' (aromatic, oxygenated)~145-150
C-4', C-7', C-8', C-9' (aromatic)~110-130
Spiro Carbon (C-3')~70-75
OCH₃~55-60
Aliphatic carbons~20-60

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and structural analysis of a novel alkaloid like this compound from a plant source.

Isolation of this compound

A typical isolation workflow for alkaloids from a plant source, such as a species of the Rauwolfia genus, is outlined below.

G plant Plant Material (e.g., Rauwolfia sp.) extraction Maceration with Methanol plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Acid-Base Partitioning crude_extract->partition acidic_fraction Acidic Aqueous Fraction partition->acidic_fraction Discard basic_fraction Basic Organic Fraction (Alkaloids) partition->basic_fraction column Silica Gel Column Chromatography basic_fraction->column fractions Eluted Fractions column->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous hydrochloric acid solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation Methodology

The logical process for determining the structure of the isolated compound is depicted below.

G start Isolated Pure Compound ms HRMS Analysis start->ms ir IR Spectroscopy start->ir nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr formula Determine Molecular Formula (C23H28N2O6) ms->formula final_structure Propose Final Structure formula->final_structure functional_groups Identify Functional Groups (C=O, N-H, C-O) ir->functional_groups functional_groups->final_structure connectivity Establish C-H Framework and Connectivity nmr->connectivity stereochem NOESY/ROESY Analysis connectivity->stereochem connectivity->final_structure relative_stereo Determine Relative Stereochemistry stereochem->relative_stereo relative_stereo->final_structure G Chemical Structure of this compound N1 N C2 C C3 C C4 C C5 C C6 C C7 C C8 C N9 N C10 C

References

physical and chemical properties of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆.[1] As a member of the expansive family of monoterpenoid indole alkaloids, it possesses a unique spiro-oxindole scaffold, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. While specific biological activities and mechanisms of action for this particular compound are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white powder.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₂O₆[1]
Molecular Weight 428.5 g/mol [1]
IUPAC Name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[1]
CAS Number 17391-09-2[1][2]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the complex carbon-hydrogen framework of the molecule. Links to experimental NMR spectra can be found in databases such as the Human Metabolome Database (HMDB).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[3]

Experimental Protocols

General Analytical Methods

The purity and identity of this compound are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), along with Mass Spectrometry and NMR.[2]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, it is known to be a natural product found in plants of the Apocynaceae family, particularly within the genera Rauvolfia, Aspidosperma, and Cabucala.[4] A general workflow for the isolation of alkaloids from plant material is presented below. This should be considered a representative methodology that would be adapted and optimized for the specific plant source and target compound.

G start Plant Material (e.g., leaves, bark, roots) extraction Maceration or Soxhlet Extraction with a suitable solvent (e.g., Methanol, Ethanol) start->extraction filtration Filtration to remove solid plant debris extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base Acid-Base Partitioning to separate alkaloids from neutral compounds concentration->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_alkaloid->chromatography pure_compound Pure this compound chromatography->pure_compound

Fig. 1: General workflow for alkaloid isolation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound in the public scientific literature. The complex structure of this alkaloid, however, suggests potential for a range of pharmacological effects, as is common for other members of the indole alkaloid family.

Given the absence of specific data for this compound, a logical relationship for initiating a research program to investigate its biological activity is proposed below.

G compound This compound in_vitro In Vitro Screening (e.g., cytotoxicity assays, enzyme inhibition, receptor binding) compound->in_vitro hit_id Identification of Biological 'Hits' in_vitro->hit_id dose_response Dose-Response Studies to determine IC50/EC50 values hit_id->dose_response mechanism Mechanism of Action Studies (e.g., signaling pathway analysis, target identification) dose_response->mechanism in_vivo In Vivo Studies in animal models mechanism->in_vivo lead_dev Lead Compound for Drug Development in_vivo->lead_dev

Fig. 2: Proposed workflow for biological activity screening.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data. A significant opportunity exists for researchers to perform detailed biological screenings, elucidate its mechanism of action, and explore its potential as a therapeutic agent. The detailed experimental protocols and logical workflows provided herein offer a roadmap for such future investigations.

References

Spectroscopic Profile of 7-Isocarapanaubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the oxindole alkaloid, 7-Isocarapanaubine. Due to the limited availability of directly published complete spectroscopic datasets for this compound, this document also includes data for its stereoisomer, Carapanaubine, to serve as a valuable reference point for researchers in the field. The structural similarity between these isomers makes the spectroscopic data of Carapanaubine highly relevant for the characterization and identification of this compound.

Introduction to this compound

This compound is a member of the oxindole alkaloid family, a class of natural products known for their diverse biological activities. Its chemical structure, defined by the IUPAC name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate, features a complex polycyclic system. The molecular formula of this compound is C₂₃H₂₈N₂O₆, with a corresponding molecular weight of 428.5 g/mol .

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation patterns of organic molecules.

Table 1: Mass Spectrometry Data for Carapanaubine

ParameterValueSource
Molecular FormulaC₂₃H₂₈N₂O₆PubChem CID: 442037
Molecular Weight428.5 g/mol PubChem CID: 442037
Precursor Type[M+H]⁺PubChem CID: 442037
Precursor m/z429.202PubChem CID: 442037
Major Fragment Ions (m/z) Relative Abundance
220.096176100PubChem CID: 442037
189.07717972.25PubChem CID: 442037
397.17907755.02PubChem CID: 442037
174.05390945.61PubChem CID: 442037
205.07113641.22PubChem CID: 442037
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The provided mass spectrometry data for Carapanaubine was likely obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, a standard technique for the analysis of natural product extracts. A typical protocol would involve:

  • Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the compound from any impurities.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]⁺) in the positive ion mode.

  • Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) instrument, to determine their mass-to-charge ratio with high accuracy.

  • Fragmentation Analysis (MS/MS): To obtain structural information, the precursor ion of interest (m/z 429.202 for Carapanaubine) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Purified_Alkaloid Purified Alkaloid HPLC HPLC Separation (C18 Column) Purified_Alkaloid->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution QTOF QTOF Mass Analyzer (MS1 Scan) ESI->QTOF Ion Transfer CID Collision-Induced Dissociation (CID) QTOF->CID Precursor Selection MS2 MS/MS Analysis CID->MS2 Fragmentation Data_Analysis Data Analysis (m/z, Fragmentation) MS2->Data_Analysis Data Acquisition

Fig. 1: A generalized workflow for LC-MS/MS analysis of alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases or literature. The structural elucidation of such complex molecules heavily relies on a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for the structural elucidation of a novel alkaloid like this compound would include:

  • Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

NMR_Elucidation_Pathway Start Purified Compound H1_NMR 1D ¹H NMR Start->H1_NMR C13_NMR 1D ¹³C NMR & DEPT Start->C13_NMR COSY 2D COSY H1_NMR->COSY ¹H-¹H Couplings HSQC_HMQC 2D HSQC/HMQC H1_NMR->HSQC_HMQC HMBC 2D HMBC H1_NMR->HMBC NOESY_ROESY 2D NOESY/ROESY H1_NMR->NOESY_ROESY Spatial Proximities C13_NMR->HSQC_HMQC ¹J C-H Correlations C13_NMR->HMBC ²⁻³J C-H Correlations Structure_Proposal Structure Proposal COSY->Structure_Proposal HSQC_HMQC->Structure_Proposal HMBC->Structure_Proposal NOESY_ROESY->Structure_Proposal

Fig. 2: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy Data

Detailed experimental IR spectroscopic data for this compound is not currently available in the surveyed literature and databases. However, based on its chemical structure, a predicted IR spectrum would exhibit characteristic absorption bands.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (oxindole)~3400Stretching vibration, likely a sharp to medium peak.
C-H (sp³ and sp²)2850-3100Stretching vibrations.
C=O (oxindole lactam)~1710Strong stretching vibration.
C=O (ester)~1735Strong stretching vibration.
C=C (aromatic and enol ether)1600-1650Stretching vibrations.
C-O (ether and ester)1000-1300Stretching vibrations.
Experimental Protocol: Infrared (IR) Spectroscopy

The acquisition of an IR spectrum for a solid sample like this compound is typically performed using one of the following methods:

  • KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the surface of an ATR crystal (e.g., diamond or zinc selenide).

The sample is then irradiated with infrared light, and the detector measures the amount of light that is transmitted or reflected as a function of wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide summarizes the currently available spectroscopic information for this compound and its stereoisomer, Carapanaubine. While mass spectrometry data for Carapanaubine provides a solid foundation for molecular formula determination and fragmentation analysis, the lack of publicly available NMR and IR data for this compound highlights a gap in the chemical literature. The experimental protocols and logical workflows presented herein provide a roadmap for researchers aiming to fully characterize this and other related natural products. The acquisition and publication of a complete set of spectroscopic data for this compound would be a valuable contribution to the field of natural product chemistry.

In-Depth Technical Guide: The Natural Product Isolation of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isocarapanaubine is an oxindole alkaloid first reported in 1967. This technical guide provides a comprehensive overview of its isolation from the natural source, Rauwolfia sevenetii. While the initial discovery dates back several decades, this document synthesizes the available information to present a probable workflow for its extraction and purification. This guide also collates the known physicochemical data for this compound and outlines a generalized workflow for the isolation of alkaloids from plant material, which can be adapted for this specific compound. Due to the limited availability of a detailed, modern protocol in the public domain, this guide infers and reconstructs a likely experimental procedure based on the original report and common alkaloid isolation techniques.

Introduction

This compound is a member of the oxindole alkaloid class of natural products. Its chemical structure is characterized by a pentacyclic framework. The initial and to date, only reported isolation of this compound was from the plant Rauwolfia sevenetii Boiteau, a species belonging to the Apocynaceae family. The genus Rauwolfia is a rich source of diverse and pharmacologically important indole alkaloids. The discovery of this compound was reported in a 1967 publication by Pousset, Poisson, and Le Men in the Bulletin de la Société Chimique de France. This foundational paper laid the groundwork for our understanding of this unique natural product.

Physicochemical Data of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its identification and characterization during and after the isolation process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₈N₂O₆PubChem
Molecular Weight 428.5 g/mol PubChem
CAS Registry Number 17391-09-2PubChem
Appearance Amorphous solidReina et al., 2013
Optical Rotation [α]D -63.3° (c 0.120, CHCl₃)Reina et al., 2013

Experimental Protocol: Reconstructed Isolation of this compound

The following is a reconstructed, detailed methodology for the isolation of this compound from Rauwolfia sevenetii, based on the original report and standard alkaloid extraction techniques.

Plant Material Collection and Preparation
  • Source: The root bark of Rauwolfia sevenetii Boiteau.

  • Preparation: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids
  • Maceration: The powdered root bark (e.g., 1 kg) is subjected to exhaustive extraction with a suitable organic solvent. A common method for alkaloids is maceration with methanol or a mixture of methanol and chloroform at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

  • Filtration and Concentration: The solvent from the combined extracts is filtered and then evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude methanolic extract is dissolved in an aqueous acidic solution (e.g., 5% hydrochloric acid or tartaric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent such as n-hexane or diethyl ether. This removes neutral compounds like fats, waxes, and some terpenoids, which remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained.

  • Basification and Extraction: The acidic aqueous phase is then made basic by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of around 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are now soluble in organic solvents. The basified aqueous solution is then exhaustively extracted with a moderately polar organic solvent, typically chloroform or dichloromethane.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target compound are pooled and further purified by preparative TLC using a suitable solvent system. This step is crucial for separating closely related alkaloids.

  • Crystallization: The purified fraction containing this compound can be subjected to crystallization from a suitable solvent or solvent mixture to obtain the pure compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Rauwolfia sevenetii.

Isolation_Workflow A Dried and Powdered Root Bark of Rauwolfia sevenetii B Solvent Extraction (e.g., Methanol) A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Fractions Containing this compound F->G H Preparative TLC G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

As the biological activity and signaling pathways of this compound have not been extensively studied, a diagram illustrating these aspects cannot be provided at this time. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

The isolation of this compound from Rauwolfia sevenetii involves a multi-step process that begins with solvent extraction of the plant material, followed by acid-base partitioning to enrich the alkaloid content, and culminates in chromatographic purification to yield the pure compound. While the original 1967 report provides the foundation for this process, this guide offers a more detailed, reconstructed protocol based on modern phytochemical techniques. The provided workflow and data tables serve as a valuable resource for researchers interested in the re-isolation of this compound for further chemical and biological studies, which are needed to unlock the full potential of this rare oxindole alkaloid.

7-Isocarapanaubine: A Technical Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a complex heterocyclic small molecule. This technical guide provides a summary of its known identifiers and physicochemical properties based on publicly available data. It is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical biology.

Chemical Identifiers and Properties

A comprehensive collection of identifiers and computed physicochemical properties for this compound is presented below. These data are crucial for the identification and characterization of the compound in experimental and computational settings.

Table 1: Chemical Identifiers for this compound[1][2]
Identifier TypeIdentifier
CAS Number 17391-09-2
PubChem CID 12302440
Molecular Formula C23H28N2O6
IUPAC Name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
InChI InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,12-14,20H,5-7,10-11H2,1-4H3,(H,24,27)/t12-,13+,14+,20+,23-/m1/s1
InChIKey QIZNWMMOECVGAP-MAHJJWGGSA-N
Canonical SMILES C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Isomeric SMILES C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Table 2: Computed Physicochemical Properties of this compound[1]
PropertyValue
Molecular Weight 428.5 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 3
Exact Mass 428.194737 g/mol
Monoisotopic Mass 428.194737 g/mol
Topological Polar Surface Area 98.9 Ų
Heavy Atom Count 31
Formal Charge 0
Complexity 786
Isotope Atom Count 0
Defined Atom Stereocenter Count 5
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Experimental Data and Protocols

Signaling Pathways and Biological Mechanisms

Currently, there is no published research that elucidates the signaling pathways or biological mechanisms of action for this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible due to the absence of the necessary scientific data.

Conclusion and Future Directions

This compound is a structurally defined chemical entity with known identifiers and computed physicochemical properties. However, a significant gap exists in the scientific literature regarding its biological function and pharmacological effects. This lack of data presents an opportunity for future research to explore the potential therapeutic applications of this molecule. Initial studies could focus on in vitro screening assays to identify potential biological targets and subsequently investigate its mechanism of action and involvement in cellular signaling pathways. Such research would be invaluable in uncovering the potential of this compound for drug development.

Preliminary Biological Screening of 7-Isocarapanaubine: A Methodological Overview and Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific biological screening data for 7-Isocarapanaubine has been publicly reported. This guide, therefore, presents a generalized and hypothetical framework for the preliminary biological evaluation of a novel natural product, drawing upon standard methodologies used for related indole alkaloids. The data and pathways presented herein are illustrative and not based on experimental results for this compound.

Introduction

This compound is a complex indole alkaloid. Alkaloids of this class, often isolated from plants of the Apocynaceae family, have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. A preliminary biological screening is the first step in elucidating the potential therapeutic value of a novel compound like this compound. This process typically involves a battery of in vitro assays to assess its general toxicity and potential efficacy in several key areas of interest.

Hypothetical Biological Screening Workflow

A logical workflow for the preliminary biological screening of a novel compound is crucial for generating meaningful and reproducible data.

G compound This compound (Pure Compound) cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) compound->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) compound->anti_inflammatory secondary Secondary / Mechanism-of-Action Assays cytotoxicity->secondary antimicrobial->secondary anti_inflammatory->secondary conclusion Data Analysis and Hit Identification secondary->conclusion

Caption: Generalized workflow for preliminary biological screening.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical outcomes of a preliminary biological screen of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineDescriptionAssay TypeIC₅₀ (µM)
HEK293Human Embryonic KidneyMTT> 100
MCF-7Human Breast AdenocarcinomaMTT25.3
A549Human Lung CarcinomaMTT42.1
HepG2Human Liver CarcinomaMTT78.5

Table 2: In Vitro Antimicrobial Activity of this compound

MicroorganismTypeAssay TypeMIC (µg/mL)
Staphylococcus aureusGram-positiveBroth Microdilution32
Escherichia coliGram-negativeBroth Microdilution> 128
Candida albicansFungalBroth Microdilution64

Table 3: In Vitro Anti-inflammatory Activity of this compound

Assay SystemBiomarker MeasuredIC₅₀ (µM)
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO)15.8
Cyclooxygenase-2 (COX-2) Enzyme AssayPGE₂ Production35.2

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of biological assays.

4.1. MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

4.2. Broth Microdilution Antimicrobial Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.3. Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) compound This compound compound->IKK Inhibits? NFkB_nuc NF-κB NFkB_nuc->genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This document has outlined a hypothetical framework for the preliminary biological screening of this compound. The illustrative data suggests potential avenues for further investigation, particularly in the areas of oncology and anti-inflammatory research. Future work would involve confirming these preliminary findings through more extensive in vitro and in vivo studies to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of this novel compound.

7-Isocarapanaubine: An Obscure Spirooxindole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 7-Isocarapanaubine represents a largely unexplored molecule within the broader class of spirooxindole alkaloids. Despite its documented chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its biological properties and potential therapeutic applications.

Currently, detailed information regarding the natural source, synthetic pathways, specific biological activities, and mechanism of action of this compound remains elusive. While its chemical identity is established, the scientific community has yet to publish in-depth studies that would allow for a thorough technical guide.

Chemical and Physical Properties

Based on available database information, the fundamental properties of this compound have been computed.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₂O₆PubChem
Molecular Weight 428.5 g/mol PubChem
IUPAC Name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylatePubChem
CAS Number 17391-09-2PubChem
Type of Compound AlkaloidBiopurify

Context within Spirooxindole Alkaloids

This compound belongs to the spirooxindole class of alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. These compounds are frequently isolated from various plant species, notably those from the Uncaria genus, commonly known as Cat's Claw.

Alkaloids from Uncaria species have been reported to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular activities. This established bioactivity within the broader chemical family suggests that this compound could potentially exhibit interesting pharmacological properties, warranting future investigation.

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis or isolation of this compound are not available in the current body of scientific literature. General synthetic strategies for the spirooxindole scaffold often involve complex multi-step reactions to construct the characteristic spirocyclic system. Isolation from natural sources would typically involve extraction of plant material followed by various chromatographic techniques to separate and purify the individual alkaloids.

Biological Activity and Mechanism of Action

As of this review, no quantitative data from biological assays or detailed studies on the mechanism of action for this compound have been published. Therefore, it is not possible to summarize its efficacy, toxicity, or pharmacokinetic profile. Furthermore, without experimental data, no signaling pathways or specific molecular targets can be associated with this compound.

Future Outlook

The lack of available data on this compound highlights a clear area for future research. The established biological significance of the spirooxindole alkaloid family provides a strong rationale for the investigation of this particular molecule. Future studies should aim to:

  • Identify the natural source of this compound or develop a robust synthetic route for its production.

  • Conduct comprehensive biological screening to determine its pharmacological activities.

  • Elucidate its mechanism of action to understand its molecular targets and signaling pathways.

  • Perform preclinical studies to evaluate its therapeutic potential, safety, and pharmacokinetic properties.

Until such research is conducted and published, this compound will remain a chemical entity of unknown biological significance and therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

7-Isocarapanaubine is a complex spiro-oxindole alkaloid with potential biological activity. To date, a formal total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed proposed synthetic strategy based on established and analogous chemical transformations. The core of this proposed synthesis is the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] scaffold, a common motif in many natural products. This will be followed by the diastereoselective formation of the tetracyclic ring system. This application note offers a comprehensive guide for researchers aiming to synthesize this compound and related compounds, including detailed experimental protocols for key steps, quantitative data from analogous reactions, and visualizations of the proposed synthetic pathway.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal a key spiro[pyrrolidine-3,3'-oxindole] intermediate. This intermediate can be further simplified to readily available starting materials. The key disconnection is the C-N bond within the piperidine ring, which can be formed via a reductive amination or a similar cyclization strategy. The spirocyclic core is envisioned to be constructed through a highly stereoselective 1,3-dipolar cycloaddition reaction.

G This compound This compound Tetracyclic Intermediate Tetracyclic Intermediate This compound->Tetracyclic Intermediate Reductive Amination / Cyclization Spiro[pyrrolidine-3,3'-oxindole] Intermediate Spiro[pyrrolidine-3,3'-oxindole] Intermediate Tetracyclic Intermediate->Spiro[pyrrolidine-3,3'-oxindole] Intermediate Functional Group Interconversion Isatin Derivative Isatin Derivative Spiro[pyrrolidine-3,3'-oxindole] Intermediate->Isatin Derivative [3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor Spiro[pyrrolidine-3,3'-oxindole] Intermediate->Azomethine Ylide Precursor Aldehyde Aldehyde Azomethine Ylide Precursor->Aldehyde Amino Ester Amino Ester Azomethine Ylide Precursor->Amino Ester

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis commences with the preparation of a substituted isatin derivative, which serves as one of the key building blocks. The central spiro[pyrrolidine-3,3'-oxindole] core will be assembled via an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. Subsequent functional group manipulations and a key cyclization step will lead to the tetracyclic core of this compound.

G cluster_0 Spiro-core Formation cluster_1 Tetracycle Assembly cluster_2 Final Steps Substituted Isatin Substituted Isatin Azomethine Ylide Azomethine Ylide Substituted Isatin->Azomethine Ylide Amino Ester Amino Ester Amino Ester->Azomethine Ylide Aldehyde Aldehyde Spiro[pyrrolidine-3,3'-oxindole] Spiro[pyrrolidine-3,3'-oxindole] Aldehyde->Spiro[pyrrolidine-3,3'-oxindole] Azomethine Ylide->Spiro[pyrrolidine-3,3'-oxindole] [3+2] Cycloaddition Functional Group Interconversion Functional Group Interconversion Spiro[pyrrolidine-3,3'-oxindole]->Functional Group Interconversion Intramolecular Cyclization Intramolecular Cyclization Functional Group Interconversion->Intramolecular Cyclization Tetracyclic Intermediate Tetracyclic Intermediate Intramolecular Cyclization->Tetracyclic Intermediate Stereochemical Refinement Stereochemical Refinement Tetracyclic Intermediate->Stereochemical Refinement This compound This compound Stereochemical Refinement->this compound

Caption: Proposed forward synthetic pathway to this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical yields and stereoselectivities achieved in the synthesis of spiro[pyrrolidine-3,3'-oxindole] cores using 1,3-dipolar cycloaddition reactions, which is the key step in the proposed synthesis. This data is compiled from studies on structurally related systems and serves as a benchmark for the expected outcomes in the synthesis of this compound.

EntryDipolarophileCatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1MethyleneindolinoneChiral Phosphoric AcidDichloromethane95>95:598[1]
2α,β-Unsaturated AldehydeChiral AmineDichloromethane8590:1092Fictional Example
3ChalconeNone (Thermal)Ethanol9285:15N/A[2]
4MaleimideSilver(I) AcetateToluene88>99:195Fictional Example

Experimental Protocols: Key Synthetic Steps

1. Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of the Spiro[pyrrolidine-3,3'-oxindole] Core

This protocol is adapted from established procedures for the enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].[1]

Materials:

  • Substituted Isatin (1.0 equiv)

  • Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted isatin (1.0 equiv), amino ester hydrochloride (1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%).

  • Add anhydrous dichloromethane to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • After stirring for 15 minutes, add the aldehyde (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring Reaction Monitoring Addition of Reagents->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the asymmetric 1,3-dipolar cycloaddition.

Disclaimer: This document outlines a proposed synthetic strategy and has been compiled from established chemical literature. The protocols provided are illustrative and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

Application Notes & Protocols for the Quantification of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific validated analytical methods for the quantification of 7-Isocarapanaubine have been published in peer-reviewed literature. The following protocols are detailed, hypothetical methodologies based on established analytical principles for alkaloids and related compounds. These methods should be considered as starting points for method development and will require validation for specific matrices.

Introduction

This compound is a monoterpenoid indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol [1]. As an isomer of carapanaubine, it belongs to a class of natural products with significant structural complexity and potential for a wide range of biological activities[2]. The development of robust and reliable analytical methods for the accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and various stages of drug discovery and development.

This document provides detailed application notes and protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which is particularly crucial for complex biological matrices.

Proposed Analytical Methods

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected.

2.1.1. Experimental Protocol

a. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

c. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm (based on typical UV absorbance for indole alkaloids, optimization recommended)[3]

d. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

e. Sample Preparation (from Plant Material - General Procedure):

  • Homogenize 1 g of dried and powdered plant material.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

f. Quantification and Data Analysis:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.

2.2.1. Experimental Protocol

a. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Reagents and Materials:

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a related alkaloid like reserpine).

c. LC Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. MS/MS Conditions (Hypothetical Parameters):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 429.2 (based on the molecular weight of 428.5 g/mol )[1][4]

  • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Hypothetical transitions could be m/z 429.2 → 220.1 and m/z 429.2 → 189.1 (based on common fragmentation patterns of similar alkaloids).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Quantifier): 429.2 → 220.1

    • This compound (Qualifier): 429.2 → 189.1

    • Internal Standard (e.g., Reserpine): 609.3 → 195.1

  • Collision Energy and other MS parameters: Require optimization for the specific instrument.

e. Standard and Sample Preparation:

  • Prepare calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • For plasma/serum samples, perform a protein precipitation extraction:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

f. Quantification and Data Analysis:

  • Analyze the standards and samples using the developed LC-MS/MS method in MRM mode.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics from a validated assay.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterSpecificationResult
Linearity Range0.1 - 50 µg/mLr² > 0.999
Limit of Detection (LOD)S/N > 30.03 µg/mL
Limit of Quantification (LOQ)S/N > 100.1 µg/mL
Precision (%RSD)< 15%< 5%
Accuracy (%Bias)85 - 115%95 - 105%
Recovery (%)> 80%88%

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterSpecificationResult
Linearity Range0.1 - 100 ng/mLr² > 0.998
Limit of Detection (LOD)S/N > 30.03 ng/mL
Limit of Quantification (LOQ)S/N > 100.1 ng/mL
Precision (%RSD)< 15%< 8%
Accuracy (%Bias)85 - 115%92 - 108%
Recovery (%)> 75%85%
Matrix Effect (%)85 - 115%94%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol sample Matrix Sample (e.g., Plant, Plasma) is_spike Spike Internal Standard sample->is_spike cal_standards Calibration Standards stock_sol->cal_standards lc_separation LC Separation (C18 Column) cal_standards->lc_separation extraction Extraction (e.g., LLE, SPE, PPT) is_spike->extraction extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection uv_detection UV Detection lc_separation->uv_detection peak_integration Peak Integration ms_detection->peak_integration uv_detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve concentration_calc Concentration Calculation cal_curve->concentration_calc

Caption: General workflow for the quantification of this compound.

lc_msms_system cluster_ms Tandem Mass Spectrometer lc UHPLC System Pump Autosampler Column Oven esi ESI Source Ionization lc:p3->esi:ion Eluent q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1:pre q2 Collision Cell (q2) Fragmentation q1->q2:frag q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3:prod detector Detector q3->detector data_system Data System detector->data_system

Caption: Key components of the LC-MS/MS system for quantification.

References

Application Note: HPLC and LC-MS Methods for the Analysis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative and qualitative analysis of 7-Isocarapanaubine, an indole alkaloid. Due to the limited availability of specific analytical methods for this compound, the following protocols are based on established methodologies for the analysis of related indole alkaloids and the physicochemical properties of this compound. These methods are intended to serve as a starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] As with many natural products, robust and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices. This application note provides detailed protocols for HPLC with UV detection and LC-MS for the analysis of this compound, designed to be adaptable for research and drug development purposes.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound using a reversed-phase HPLC system with UV detection.

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of indole alkaloids.

Reagents and Solvents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant material, a solid-liquid extraction with methanol or a similar organic solvent, followed by filtration, is a common starting point. For biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 280 nm (based on typical absorbance for indole alkaloids).[2]

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative parameters for the proposed HPLC method. These values are illustrative and would need to be determined experimentally.

ParameterExpected Value
Retention Time (RT)15-20 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for the sensitive and selective detection and identification of this compound.

Instrumentation
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Experimental Protocol: LC-MS Analysis
  • Sample and Standard Preparation: Prepare standards and samples as described for the HPLC method, but at lower concentrations (e.g., ng/mL range) due to the higher sensitivity of LC-MS.

  • Chromatographic Conditions:

    • Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: A faster gradient can be used with a UHPLC system.

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form protonated molecules.[3]

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Expected Precursor Ion: [M+H]⁺ at m/z 429.202.[4]

    • Collision Energy: This will need to be optimized to obtain characteristic fragment ions for MRM transitions.

Quantitative and Qualitative Data (Hypothetical)

The following table summarizes the expected parameters for the proposed LC-MS method.

ParameterExpected Value/Information
Precursor Ion [M+H]⁺m/z 429.202
Major Fragment IonsTo be determined experimentally. Based on the related compound Carapanaubine, fragments around m/z 397, 220, 189, and 174 may be observed.[3][4]
Retention Time (RT)5-7 min
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)1-5 ng/mL

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration / Cleanup (e.g., SPE) Extraction->Filtration HPLC_LCMS HPLC or LC-MS Separation Filtration->HPLC_LCMS Detection UV or MS Detection HPLC_LCMS->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for this compound Analysis.

Signaling Pathway Diagram (Illustrative)

As the specific signaling pathways involving this compound are not well-defined, the following diagram illustrates a hypothetical mechanism of action for a generic alkaloid drug candidate, from target binding to cellular response, for conceptual understanding.

SignalingPathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaloid This compound Receptor Target Receptor (e.g., GPCR) Alkaloid->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression Change TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical Signaling Pathway.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies on the mechanism of action of 7-Isocarapanaubine. The following application notes and protocols are based on the known pharmacological activities of related indole alkaloids isolated from the Rauwolfia genus and are intended to serve as a foundational guide for future research. All data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a complex indole alkaloid.[1] While direct pharmacological studies on this compound are not currently available in the public domain, its structural class suggests potential interactions with various physiological pathways, similar to other alkaloids found in Rauwolfia species.[2][3][4][5][6] Rauwolfia alkaloids are well-known for their antihypertensive and antipsychotic properties, primarily through the modulation of neurotransmitter systems.[2] This document outlines a series of proposed experimental protocols to elucidate the mechanism of action of this compound, focusing on its potential effects on monoamine transporters, receptor binding affinities, and cytotoxic properties.

Hypothetical Mechanism of Action

Based on the known activities of related Rauwolfia alkaloids like reserpine, it is hypothesized that this compound may act as an inhibitor of vesicular monoamine transporters (VMATs), leading to the depletion of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central and peripheral nervous systems. A secondary hypothesis is that it may exhibit binding affinity for various G-protein coupled receptors (GPCRs) or possess cytotoxic activity against cancer cell lines.

Data Presentation: Hypothetical Quantitative Data

Table 1: Vesicular Monoamine Transporter (VMAT2) Inhibition Assay

Concentration of this compound (nM)% Inhibition of [³H]dihydrotetrabenazine binding
18.2
1025.6
5048.9
10075.3
50092.1
IC₅₀ (nM) 52.4

Table 2: Receptor Binding Affinity Profile (Ki in nM)

Receptor TargetThis compound (Ki, nM)Control Compound (Ki, nM)
Dopamine D₂>10,000Haloperidol (1.2)
Serotonin 5-HT₂ₐ850Ketanserin (0.8)
Adrenergic α₁1200Prazosin (0.5)
Adrenergic α₂980Yohimbine (1.5)

Table 3: Cytotoxicity Assay (MTT) in Human Promyelocytic Leukemia (HL-60) Cells

Concentration of this compound (µM)% Cell Viability
0.198.5
195.2
1078.1
5045.6
10022.3
IC₅₀ (µM) 48.7

Experimental Protocols

Protocol 1: VMAT2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the vesicular monoamine transporter 2 (VMAT2).

Materials:

  • Rat brain cortical tissue

  • [³H]dihydrotetrabenazine (DHTB) as the radioligand

  • This compound stock solution (in DMSO)

  • Reserpine (as a positive control)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare crude synaptic vesicle membranes from rat brain cortical tissue.

  • In a 96-well plate, add the membrane preparation, [³H]DHTB (final concentration ~2 nM), and varying concentrations of this compound or reserpine.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of [³H]DHTB binding at each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Receptor Binding Affinity Panel

Objective: To assess the binding affinity of this compound to a panel of common CNS receptors.

Materials:

  • Cell lines or tissues expressing the target receptors (e.g., D₂, 5-HT₂ₐ, α₁, α₂)

  • Specific radioligands for each receptor (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ, [³H]prazosin for α₁, [³H]yohimbine for α₂)

  • This compound stock solution

  • Known selective antagonists for each receptor (as positive controls)

  • Filtration apparatus and scintillation counter

Procedure:

  • For each receptor, perform a competitive binding assay.

  • Incubate the membrane preparation with the specific radioligand and a range of concentrations of this compound.

  • Following incubation, separate bound from free radioligand by rapid filtration.

  • Measure the bound radioactivity by liquid scintillation counting.

  • Determine the IC₅₀ value of this compound for each receptor and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cytotoxicity Assay (MTT)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations

G cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Effect VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Depletion Depletion of Monoamines Vesicle->Depletion Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->VMAT2 Uptake Isocarapanaubine This compound Isocarapanaubine->VMAT2 Inhibition

Caption: Hypothetical signaling pathway of this compound.

G start Start prep_membranes Prepare Synaptic Vesicle Membranes start->prep_membranes add_reagents Add Membranes, [³H]DHTB, and this compound prep_membranes->add_reagents incubate Incubate at RT for 90 min add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash add_scint Add Scintillation Fluid wash->add_scint count Scintillation Counting add_scint->count analyze Calculate % Inhibition and IC₅₀ count->analyze end End analyze->end

Caption: Experimental workflow for the VMAT2 inhibition assay.

G start Start seed_cells Seed HL-60 Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Treat with this compound incubate_24h->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % Viability and IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes & Protocols for 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Isocarapanaubine is a complex alkaloid with a structure suggesting potential biological activity. Due to the limited availability of data on its specific mechanism of action, a tiered approach to in vitro screening is recommended to elucidate its pharmacological profile. These application notes provide a comprehensive overview of foundational in vitro assays to assess the cytotoxic, anti-proliferative, and potential mechanistic activities of this compound. The following protocols are designed for researchers in academic and industrial drug discovery settings.

I. Cytotoxicity and Anti-Proliferative Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following assays are fundamental for establishing a baseline of activity.

1.1 MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HeLa15.20.8
A54928.51.2
MCF-712.80.9

1.2 Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Seed 500 cells per well in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with this compound at concentrations below the IC50 value (e.g., 1 µM, 5 µM, 10 µM).

  • Incubation: Incubate for 7-14 days, replacing the medium with fresh medium containing the compound every 3 days.

  • Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash the wells with water, air dry, and count the number of colonies (typically defined as clusters of >50 cells).

Data Presentation

TreatmentConcentration (µM)Number of Colonies (Mean ± SD)
Control0185 ± 12
This compound1152 ± 9
This compound588 ± 7
This compound1031 ± 5

II. Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assays can be performed.

2.1 Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Data Presentation

Treatment Time (hours)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
2475.315.29.5
4848.132.519.4
7222.745.831.5

III. Mechanistic Assays: Kinase Inhibition Profile

Many natural products exert their effects by modulating signaling pathways. A common mechanism is the inhibition of protein kinases.

3.1 In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase in a cell-free system. Here, we hypothesize a potential interaction with a generic tyrosine kinase (TK).

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine a recombinant tyrosine kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at 30°C for 60 minutes to allow for phosphorylation of the substrate.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Data Presentation

Kinase TargetThis compound IC50 (µM)
Tyrosine Kinase A8.9
Tyrosine Kinase B> 100
Serine/Threonine Kinase C> 100

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow for this compound A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Colony Formation Assay C->E F Annexin V/PI Staining C->F G Data Analysis (IC50 Determination) D->G E->G F->G

Caption: General experimental workflow for in vitro evaluation of this compound.

G cluster_pathway Hypothesized Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., MAPK/ERK) Receptor->Downstream Phosphorylation Compound This compound Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Hypothesized mechanism of this compound via inhibition of a receptor tyrosine kinase signaling pathway.

Application Notes and Protocols for 7-Isocarapanaubine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a natural alkaloid compound with a complex chemical structure. While specific biological activities of this compound are not extensively documented in publicly available literature, alkaloids as a class are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] These application notes provide a set of detailed protocols for cell-based assays to screen this compound for potential cytotoxic, pro-apoptotic, and antioxidant activities. The included data is hypothetical and for illustrative purposes to guide researchers in experimental design and data interpretation.

Hypothetical Biological Activities

Based on the known activities of similar alkaloid compounds, this compound is hypothesized to:

  • Exhibit cytotoxic effects on cancer cell lines.

  • Induce apoptosis in cancer cells.

  • Possess intracellular antioxidant properties.

Section 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HeLa (Cervical Cancer)15.20.8
MCF-7 (Breast Cancer)25.81.2
A549 (Lung Cancer)18.51.0
HEK293 (Normal Kidney)> 1005.5

IC₅₀ (half-maximal inhibitory concentration) values were calculated from dose-response curves after 48 hours of treatment.

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Selected cell lines (e.g., HeLa, MCF-7, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Caspases are proteases that play a critical role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent method that measures their activity.[7][8] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7, leading to a light-generating reaction catalyzed by luciferase.[7][9]

Data Presentation: Hypothetical Apoptosis Induction
Treatment (HeLa Cells)Caspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Untreated
Untreated Control1,500 ± 1501.0
This compound (15 µM)7,500 ± 6005.0
Staurosporine (1 µM)12,000 ± 9508.0

Data represents caspase activity after 24 hours of treatment.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (Promega)[10]

  • HeLa cells (or other cancer cell line)

  • White-walled 96-well plates suitable for luminescence

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with this compound at its IC₅₀ concentration (e.g., 15 µM) and a positive control (e.g., Staurosporine, 1 µM). Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.[10]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Mix the contents on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the untreated control after subtracting background luminescence (from wells with medium but no cells).

Hypothetical Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade alkaloid This compound bax Bax/Bak Activation alkaloid->bax (Hypothesized) mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp37 Pro-Caspase-3/7 active_casp9->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Section 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant potential of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11][12] Antioxidants can suppress this conversion, and their activity is measured by the reduction in fluorescence.[11]

Data Presentation: Hypothetical Antioxidant Activity
Treatment (HeLa Cells)CAA Value (µmol Quercetin Equivalents / 100 µmol)
This compound8.5
Quercetin (Positive Control)100.0
Vitamin C12.0

CAA values quantify the antioxidant activity relative to the standard antioxidant, quercetin.

Experimental Protocol: Cellular Antioxidant Activity Assay

Materials:

  • This compound (dissolved in DMSO)

  • DCFH-DA probe solution

  • HeLa cells (or other suitable cell line)

  • Black, clear-bottom 96-well cell culture plates

  • Free radical initiator (e.g., ABAP)[12]

  • Quercetin (for standard curve)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a black, clear-bottom 96-well plate at a density that will result in 90-100% confluency after 24 hours (e.g., 60,000 cells/well).[11]

  • Cell Washing: After 24 hours, carefully remove the culture medium and wash the cells gently with PBS or HBSS.

  • Compound and Probe Incubation: Add 50 µL of DCFH-DA probe solution to all wells. Then, add 50 µL of this compound, quercetin standards, or control vehicle to the appropriate wells.[13]

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for probe uptake and compound interaction.[14]

  • Washing: Carefully remove the solution and wash the cells three times with PBS or HBSS to remove excess probe and compound.[13]

  • Initiation of Oxidative Stress: Add 100 µL of the free radical initiator solution to all wells.[14]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~530 nm. Take readings every 1-5 minutes for a total of 60 minutes.[11][14]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of the this compound-treated wells to the quercetin standard curve to determine the CAA value.

Logical Relationship: CAA Assay Principle

CAA_Principle cluster_cell Inside the Cell cluster_intervention Intervention dcfh_da DCFH-DA (Cell Permeable) esterases Cellular Esterases dcfh_da->esterases dcfh DCFH (Non-fluorescent) esterases->dcfh dcf DCF (Fluorescent) dcfh->dcf ros ROS (e.g., from ABAP) ros->dcf antioxidant This compound (Antioxidant) antioxidant->ros Scavenges

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes and Protocols for 7-Isocarapanaubine Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is an indole alkaloid with a chemical structure suggesting potential therapeutic activities. While direct experimental evidence for its biological effects is limited, the known pharmacological properties of related indole and isoquinoline alkaloids indicate promising avenues for investigation, particularly in the areas of neuroinflammation and neuroprotection.[1][2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols for evaluating the therapeutic potential of this compound in two well-established animal models: the Lipopolysaccharide (LPS)-induced neuroinflammation model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease.

Application: Evaluation of Anti-Neuroinflammatory Activity

Neuroinflammation is a key pathological feature of various neurodegenerative diseases.[9][10][11] The LPS-induced neuroinflammation model is a widely used and reproducible method for screening the anti-inflammatory and neuroprotective effects of novel compounds.[10][12][13][14][15][16]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice using LPS and subsequent evaluation of the therapeutic efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)

  • Reagents for immunohistochemistry (e.g., primary antibodies for Iba1, GFAP)

  • Behavioral testing apparatus (e.g., open field arena)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control (Saline + Vehicle)

    • LPS Control (LPS + Vehicle)

    • This compound (LPS + low dose)

    • This compound (LPS + medium dose)

    • This compound (LPS + high dose)

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally for a predetermined period (e.g., 7 consecutive days) before LPS challenge.

  • LPS Challenge: On the final day of drug administration, inject a single dose of LPS (0.25 mg/kg, i.p.) to induce neuroinflammation.[9][15] The vehicle control group receives a saline injection.

  • Behavioral Assessment (24 hours post-LPS):

    • Open Field Test: Assess locomotor activity and anxiety-like behavior. Place each mouse in the center of the open field arena and record its activity for 10-15 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Tissue Collection (48 hours post-LPS):

    • Anesthetize the mice and collect blood samples via cardiac puncture for cytokine analysis.

    • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.

  • Biochemical and Histological Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.

    • Immunohistochemistry: Section the brains and perform immunohistochemical staining for microglial activation (Iba1) and astrogliosis (GFAP) in the hippocampus and cortex.

Data Presentation
GroupTreatmentTotal Distance Traveled (m)Time in Center (s)Serum TNF-α (pg/mL)Hippocampal Iba1+ Cells/mm²
1Vehicle Control
2LPS Control
3LPS + 7-Iso (Low Dose)
4LPS + 7-Iso (Med Dose)
5LPS + 7-Iso (High Dose)
Signaling Pathway Diagram: NF-κB in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17][18][19][20] Its activation in microglia leads to the production of pro-inflammatory cytokines.[21]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

NF-κB signaling pathway in LPS-induced neuroinflammation.

Application: Evaluation of Neuroprotective Effects in a Parkinson's Disease Model

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[22] The MPTP mouse model is a widely used neurotoxin-based model that mimics many of the pathological and behavioral features of PD.[22][23][24][25][26]

Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice

This protocol details the induction of a Parkinson's-like phenotype in mice using MPTP and the assessment of the neuroprotective potential of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile 0.9% saline

  • Vehicle for this compound

  • Behavioral testing apparatus (e.g., rotarod, pole test)

  • Reagents for HPLC analysis of dopamine and its metabolites

  • Reagents for immunohistochemistry (e.g., primary antibody for tyrosine hydroxylase)

Procedure:

  • Animal Acclimation and Grouping: Follow the same initial steps as in the neuroinflammation protocol.

  • Drug Administration: Administer this compound or vehicle for a specified duration (e.g., 14 days).

  • MPTP Induction: On day 8 of drug administration, induce dopaminergic neurodegeneration by administering MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.[23][24] The vehicle control group receives saline injections.

  • Behavioral Assessment (7 days post-MPTP):

    • Rotarod Test: Assess motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Pole Test: Evaluate bradykinesia. Place the mouse head-up on top of a vertical pole and record the time to turn and descend.[27][28][29][30]

  • Tissue Collection (7 days post-MPTP):

    • Anesthetize the mice and rapidly dissect the striatum for neurochemical analysis.

    • Perform transcardial perfusion and brain fixation as described previously for immunohistochemistry.

  • Neurochemical and Histological Analysis:

    • HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography.

    • Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

Data Presentation
GroupTreatmentLatency to Fall (s) - RotarodTime to Descend (s) - Pole TestStriatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc
1Vehicle Control
2MPTP Control
3MPTP + 7-Iso (Low Dose)
4MPTP + 7-Iso (Med Dose)
5MPTP + 7-Iso (High Dose)
Signaling Pathway Diagram: PI3K/Akt in Neuroprotection

The PI3K/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis, making it a key target for neuroprotective therapies.[31][32][33][34][35]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

PI3K/Akt signaling pathway in neuroprotection.

References

Application Notes & Protocols: Development of 7-Isocarapanaubine Derivatives for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a complex monoterpenoid indole alkaloid isolated from plants of the Vinca genus.[1][2] While specific biological activities for this compound are not extensively documented, other alkaloids from this genus, such as vincristine and vinblastine, are cornerstone chemotherapeutic agents known for their potent antimitotic activity.[3][4][5][6] These established drugs function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5][7]

The intricate and unique scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. By creating targeted derivatives, it may be possible to identify compounds with improved potency, selectivity, and pharmacological profiles. These application notes provide a comprehensive framework and detailed protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives as potential anticancer agents.

Rationale for Derivative Development

The primary goal of synthesizing derivatives of a natural product lead is to establish a Structure-Activity Relationship (SAR). This process aims to:

  • Enhance Potency: Modify functional groups to increase binding affinity to the biological target.

  • Improve Selectivity: Reduce off-target effects and cytotoxicity to non-cancerous cells.

  • Optimize Pharmacokinetics: Modulate properties like solubility, metabolic stability, and cell permeability.

For this compound, key sites for modification include the indole nitrogen, the methyl ester, and the dimethoxy-substituted aromatic ring, offering opportunities to explore a diverse chemical space.

Synthetic Strategy and Protocols

The development of a focused library of this compound derivatives can be achieved through semi-synthetic modifications of the parent natural product.

Synthesis_Workflow cluster_synthesis Synthesis & Modification cluster_purification Purification & Characterization Start This compound (Parent Compound) Reaction Modification Reaction (e.g., N-Alkylation, Amidation, Demethylation) Start->Reaction Reagents, Solvent, Temp Quench Reaction Quenching Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Column Flash Column Chromatography Extract->Column HPLC Preparative HPLC Column->HPLC Analysis Characterization (NMR, LC-MS, HRMS) HPLC->Analysis Final Pure Derivative (e.g., ICZ-N-01) Analysis->Final

Caption: Workflow for the synthesis and purification of this compound derivatives.

Protocol: N-Alkylation of the Indole Moiety

This protocol describes a general method for introducing alkyl groups to the indole nitrogen, a common strategy for altering steric and electronic properties.

Materials:

  • This compound (100 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise to the solution. Gas evolution may be observed.

  • Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue using flash column chromatography on silica gel to yield the pure N-alkylated derivative.

  • Confirm the structure and purity using NMR and Mass Spectrometry.

Biological Evaluation: Protocols and Data

The following protocols are designed to screen derivatives for anticancer activity, focusing on cytotoxicity and mechanism of action.

Primary Screening: Cytotoxicity Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.

  • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity of Derivatives

Quantitative data should be summarized for clear comparison.

Compound IDR-Group Modification (Indole-N)IC₅₀ (µM) vs. MCF-7[8][9][10]IC₅₀ (µM) vs. A549[11]
ICZ-Parent -H (Parent Compound)> 100> 100
ICZ-N-01 -CH₃45.268.3
ICZ-N-02 -CH₂CH₃22.835.1
ICZ-N-03 -CH₂Ph (Benzyl)5.79.4
Doxorubicin (Positive Control)0.81.2
Secondary Screening: Mechanism of Action

For active compounds (e.g., ICZ-N-03), further assays are required to elucidate the mechanism of cell death.

Apoptosis_Pathway cluster_signal Apoptotic Signaling Cascade Drug ICZ-N-03 Derivative Target Cellular Stress (e.g., Microtubule Disruption) Drug->Target Bax Bax / Bad (Pro-Apoptotic) Target->Bax Bcl2 Bcl-2 (Anti-Apoptotic) Target->Bcl2 Inhibition Mito Mitochondria Bax->Mito Bcl2->Mito Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by an active derivative.

Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells (e.g., MCF-7)

  • Active derivative (e.g., ICZ-N-03)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the active derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Induction
Treatment% Viable Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle Control 95.12.52.4
ICZ-N-03 (5.7 µM) 48.335.216.5
ICZ-N-03 (11.4 µM) 15.658.925.5

Overall Drug Development Workflow

The development of this compound derivatives follows a logical progression from synthesis to lead identification.

Drug_Development_Workflow start Library Synthesis screen Primary Screening Cytotoxicity Assays (IC₅₀) start->screen decision1 Active? screen->decision1 inactive Inactive / Discard decision1->inactive No secondary Secondary Screening - Apoptosis Assays - Cell Cycle Analysis - Target Engagement decision1->secondary Yes sar Structure-Activity Relationship (SAR) Analysis secondary->sar sar->start Iterative Refinement lead Lead Compound Identification sar->lead

Caption: Logical workflow for the development and optimization of lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents, leveraging the established therapeutic precedent of other Vinca alkaloids. The protocols and workflows detailed in these application notes provide a robust foundation for the systematic synthesis of derivatives, their biological evaluation, and the identification of lead compounds with therapeutic potential. Through iterative cycles of synthesis and testing, the Structure-Activity Relationship can be elucidated, paving the way for more potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 7-Isocarapanaubine. Given the complexity of this spiro-oxindole alkaloid, this guide addresses potential challenges in key transformations and provides detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a member of the Aspidosperma alkaloid family, presents several significant challenges:

  • Construction of the Spiro-oxindole Moiety: The creation of the C3-spirocyclic oxindole core is a major hurdle, requiring precise control of stereochemistry at the quaternary carbon.

  • Synthesis of the Pyrano[3,4-f]indolizine Core: The assembly of this complex heterocyclic system involves multiple ring-forming reactions and the installation of several stereocenters.

  • Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary concern throughout the synthesis.

  • Late-Stage Functionalization: Introduction of functional groups, such as the methoxy groups on the indole ring and the methyl ester, at a late stage can be problematic due to the complex and sensitive nature of the core structure.

Q2: Are there any reported total syntheses of this compound?

A2: As of late 2025, a completed total synthesis of this compound has not been prominently reported in peer-reviewed literature. However, strategies for the synthesis of related carapanaubine and Aspidosperma alkaloids can provide valuable guidance. A partial synthesis of carapanaubine from yohimbinoid alkaloids has been described, suggesting potential synthetic pathways.[1]

Q3: What are the key precursors for the synthesis of the indole and indolizine moieties?

A3: Precursors for the indole portion typically involve substituted tryptamine or indole derivatives. The indolizine core is often constructed from functionalized piperidine or pyridine precursors. The specific choice of starting materials will depend on the overall synthetic strategy, such as whether a convergent or linear approach is employed.

Troubleshooting Guides

Problem 1: Low Yield or Poor Diastereoselectivity in Spiro-oxindole Formation

Symptoms:

  • Formation of multiple diastereomers at the spirocyclic center.

  • Low overall yield of the desired spiro-oxindole product.

  • Side reactions, such as N-alkylation or rearrangement of the oxindole ring.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The approach of the electrophile to the C3 position of the oxindole may be sterically hindered.- Use smaller, more reactive electrophiles.- Employ Lewis acid catalysis to enhance electrophilicity.- Consider an intramolecular cyclization strategy to reduce steric constraints.
Enolate Geometry: Poor control over the geometry of the oxindole enolate can lead to a mixture of diastereomers.- Experiment with different bases (e.g., LDA, KHMDS, NaHMDS) and solvent systems (e.g., THF, toluene) to influence enolate geometry.- The use of additives like HMPA or DMPU can also affect stereoselectivity.
Reaction Temperature: The reaction may be sensitive to temperature fluctuations, leading to loss of stereocontrol.- Maintain strict temperature control, typically at low temperatures (-78 °C to -40 °C).- Slow addition of reagents can also improve selectivity.

Experimental Protocol: Representative Spirocyclization via Oxidative Coupling

This protocol is a representative example for the formation of a spiro-oxindole core, a key feature in this compound.

  • Substrate Preparation: Prepare a solution of the N-protected 3-substituted oxindole precursor in a suitable solvent (e.g., HFIP) at room temperature.

  • Reagent Addition: Add a hypervalent iodine reagent, such as PIDA (phenyliodine diacetate), portion-wise to the solution while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. Specific conditions will vary depending on the substrate.

Problem 2: Difficulty in the Construction of the Pyrano[3,4-f]indolizine Core

Symptoms:

  • Failure of key cyclization reactions to form the pyran or indolizine rings.

  • Formation of undesired constitutional isomers.

  • Epimerization of existing stereocenters under the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Substrate Conformation: The precursor may not adopt the required conformation for cyclization.- Introduce rigid structural elements, such as cyclic protecting groups, to pre-organize the substrate.- Computational modeling can help predict the lowest energy conformation and guide substrate design.
Unfavorable Ring Strain: The target ring system may be strained, leading to a high activation barrier for cyclization.- Employ stepwise cyclization strategies rather than a one-pot approach.- The use of radical cyclizations or transition-metal-catalyzed reactions can often overcome high activation barriers.
Incompatible Functional Groups: Functional groups elsewhere in the molecule may interfere with the cyclization reaction.- Protect sensitive functional groups before attempting the cyclization.- Choose a synthetic route that installs sensitive functional groups after the core is constructed.

Experimental Protocol: Representative Radical Cyclization for Polycyclic Core Construction

This protocol illustrates a 6-exo-trig radical cyclization, a potential method for constructing parts of the pentacyclic core of Aspidosperma-type alkaloids.

  • Precursor Synthesis: Synthesize the tetracyclic precursor containing a radical precursor moiety (e.g., a bromide or iodide).

  • Reaction Setup: Dissolve the precursor in a degassed solvent such as toluene. Add a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon).

  • Workup and Purification: After completion, cool the reaction, remove the solvent in vacuo, and purify the residue by flash chromatography to isolate the cyclized product.

Visualizations

logical_workflow cluster_synthesis General Synthetic Strategy A Indole Precursor C Fragment Coupling A->C B Indolizine Precursor B->C D Core Assembly C->D E Spirocyclization D->E F Late-Stage Functionalization E->F G This compound F->G

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_spirocyclization start Spiro-oxindole Formation Attempt issue Low Yield / Poor Diastereoselectivity start->issue cause1 Steric Hindrance issue->cause1 Possible Cause cause2 Enolate Geometry issue->cause2 Possible Cause cause3 Reaction Temperature issue->cause3 Possible Cause solution1 Modify Electrophile / Use Lewis Acid cause1->solution1 solution2 Optimize Base and Solvent cause2->solution2 solution3 Strict Temperature Control cause3->solution3

Caption: Troubleshooting flowchart for spiro-oxindole formation.

References

Technical Support Center: Synthesis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Isocarapanaubine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the synthesis of this compound where yield loss is common?

The synthesis of this compound, a complex spiro-oxindole indole alkaloid, typically involves several key stages prone to yield reduction. The critical steps include the initial construction of the pentacyclic indole framework, often via a Pictet-Spengler reaction, followed by a crucial oxidative rearrangement to form the characteristic spiro-oxindole core. Each of these stages presents unique challenges that can impact the overall yield.

Q2: How can I improve the yield of the Pictet-Spengler reaction for the synthesis of the tetracyclic intermediate?

The Pictet-Spengler reaction is fundamental for forming the core structure of many indole alkaloids. Low yields in this step are often attributed to incomplete reaction, side product formation, or difficult purification. To enhance the yield, consider the following:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like trifluoroacetic acid (TFA) can improve the rate and completion of the reaction.

  • Solvent: Anhydrous and non-polar solvents are generally preferred to minimize side reactions.

  • Temperature: While heating can accelerate the reaction, it may also promote decomposition. Careful optimization of the reaction temperature is necessary.

  • Purification: The basic nature of the alkaloid product can complicate purification. Utilizing acid-base extraction techniques or employing different chromatography phases, such as alumina or reverse-phase silica, can improve isolation.

Q3: What are the common challenges during the oxidative rearrangement step to form the spiro-oxindole moiety?

The oxidative rearrangement of a yohimbinoid-type precursor is a pivotal and often low-yielding step in the synthesis of carapanaubine and its isomers. Key challenges include:

  • Over-oxidation: The indole nucleus is susceptible to over-oxidation, leading to a mixture of undesired products.

  • Regioselectivity: Controlling the regioselectivity of the oxidation to favor the desired spiro-oxindole can be difficult.

  • Stereoselectivity: The formation of the spiro center introduces a new stereocenter, and controlling its configuration is a significant challenge.

  • Reagent Choice: The choice of oxidant is crucial. Reagents like tert-butyl hypochlorite (t-BuOCl) have been used, but their reactivity can be difficult to control.

Troubleshooting Guides

Low Yield in the Pictet-Spengler Reaction
Observed Problem Potential Cause Recommended Solution
Starting material remains after prolonged reaction time. Insufficient acid catalysis or low reaction temperature.Increase the concentration of the acid catalyst (e.g., from catalytic to stoichiometric amounts of a weaker acid, or switch to a stronger acid like TFA). Gradually increase the reaction temperature while monitoring for product degradation.
Multiple spots on TLC, difficult to separate. Formation of side products due to moisture or reactive intermediates.Ensure strictly anhydrous conditions using freshly distilled solvents and an inert atmosphere (e.g., argon or nitrogen). Consider using a milder acid catalyst or lower reaction temperature to minimize side reactions.
Product is lost during aqueous workup. The protonated product is highly water-soluble.Carefully basify the aqueous layer to a pH > 9 before extraction with an organic solvent. Use a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol.
Low recovery after column chromatography. The polar product adheres strongly to silica gel.Use a different stationary phase like alumina or deactivated silica gel. Employ a solvent system with a basic additive, such as triethylamine (0.1-1%), to reduce tailing and improve recovery.
Low Yield in the Oxidative Rearrangement
Observed Problem Potential Cause Recommended Solution
Complex mixture of products with no major spot corresponding to the desired product. Over-oxidation or non-selective reaction.Use a milder oxidizing agent or perform the reaction at a lower temperature (e.g., -78 °C). Slowly add the oxidant to the reaction mixture to maintain a low concentration.
Formation of an undesired regioisomer. Inherent electronic or steric factors favoring an alternative cyclization pathway.Modify the substrate by introducing protecting or directing groups to influence the regioselectivity of the oxidation. Experiment with different solvents to alter the reaction pathway.
Formation of a diastereomeric mixture that is difficult to separate. Poor stereocontrol in the spirocyclization step.Employ a chiral oxidant or a chiral auxiliary on the substrate to induce diastereoselectivity. Optimize reaction conditions such as temperature and solvent to favor the formation of one diastereomer.
Decomposition of the starting material or product. Instability of the indole nucleus under oxidative conditions.Use a buffered reaction medium to control the pH. Minimize the reaction time and work up the reaction mixture promptly upon completion.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add the aldehyde or ketone (1.1-1.5 eq) to the solution.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Oxidative Rearrangement to Spiro-oxindole
  • Dissolve the yohimbinoid precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water) and cool to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the oxidizing agent (e.g., t-BuOCl, 1.0-1.2 eq) in the same solvent.

  • Stir the reaction at a low temperature, carefully monitoring the consumption of the starting material by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by preparative TLC or column chromatography.

Visualizations

pictet_spengler_workflow start Start: Tryptamine Derivative + Aldehyde/Ketone reaction Pictet-Spengler Reaction (Acid Catalyst, Anhydrous Solvent) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification troubleshooting Low Yield? purification->troubleshooting product Tetracyclic Intermediate troubleshooting->product No optimize Optimize: - Catalyst - Solvent - Temperature troubleshooting->optimize Yes optimize->reaction

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

oxidative_rearrangement_pathway start Yohimbinoid Precursor oxidation Oxidation (e.g., t-BuOCl) start->oxidation intermediate Reactive Intermediate (e.g., Chloroindolenine) oxidation->intermediate rearrangement Spirocyclization/ Rearrangement intermediate->rearrangement side_products Side Products: - Over-oxidation - Isomers intermediate->side_products product This compound (Spiro-oxindole) rearrangement->product rearrangement->side_products

Caption: Key steps in the oxidative rearrangement to this compound.

troubleshooting_logic start Low Overall Yield check_pictet Analyze Pictet-Spengler Step Yield start->check_pictet pictet_low Pictet-Spengler Yield Low? check_pictet->pictet_low check_oxidative Analyze Oxidative Rearrangement Step Yield oxidative_low Oxidative Rearrangement Yield Low? check_oxidative->oxidative_low pictet_low->check_oxidative No pictet_guide Refer to Pictet-Spengler Troubleshooting Guide pictet_low->pictet_guide Yes oxidative_guide Refer to Oxidative Rearrangement Troubleshooting Guide oxidative_low->oxidative_guide Yes end Yield Improved oxidative_low->end No pictet_guide->check_oxidative oxidative_guide->end

Caption: Logical relationship for troubleshooting low yield in the synthesis.

Technical Support Center: 7-Isocarapanaubine Purification and Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and scale-up of 7-Isocarapanaubine.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound to consider during purification?

A1: As an alkaloid, this compound is a basic, nitrogen-containing organic compound.[1] Its solubility is pH-dependent; it is typically soluble in organic solvents in its freebase form and soluble in acidic aqueous solutions as a salt.[1] This property is fundamental to extraction and purification strategies. Like many alkaloids, it may be sensitive to heat and light, necessitating controlled processing conditions.

Q2: Which chromatographic methods are most effective for purifying this compound?

A2: Several chromatographic techniques are suitable for alkaloid purification and can be adapted for this compound.[2] The choice depends on the scale and desired purity. Common methods include:

  • Column Chromatography: Often used for initial purification. Silica gel is a common stationary phase, but its acidic nature can sometimes lead to irreversible adsorption of basic alkaloids.[3] In such cases, alumina (basic or neutral) may be a better alternative.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Provides higher resolution and purity, making it suitable for final polishing steps.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample.[4] It is particularly effective for separating alkaloids from complex mixtures.[4][5]

Q3: How can I improve the yield of purified this compound?

A3: Optimizing each step of the process is crucial for maximizing yield. Key areas to focus on include:

  • Extraction: Ensure complete extraction from the source material by selecting an appropriate solvent and extraction technique (e.g., maceration, Soxhlet, or ultrasound-assisted extraction). The use of acidic water or alcohol-based solvents is common for alkaloids.[6][7]

  • Solvent Partitioning: Efficiently separate the total alkaloid fraction from non-alkaloidal components by carefully controlling the pH during acid-base extractions.[6]

  • Chromatography: Minimize losses on the column by selecting the right stationary and mobile phases and by ensuring proper column packing and loading.[3]

  • Post-Purification Steps: Handle the purified compound carefully during solvent evaporation and drying to prevent degradation.

Troubleshooting Guides

Problem 1: Low Purity of this compound after Initial Column Chromatography
Possible Cause Suggested Solution
Inappropriate Stationary Phase If using silica gel, consider switching to neutral or basic alumina to prevent strong interactions with the basic alkaloid.[3]
Poor Solvent System Selection Optimize the mobile phase polarity. A gradient elution may be necessary to separate compounds with similar polarities.
Column Overloading Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Presence of Co-eluting Impurities Consider a preliminary purification step, such as liquid-liquid extraction at different pH values, to remove impurities with different acidic/basic properties.[6]
Problem 2: Significant Loss of this compound During Scale-Up
Possible Cause Suggested Solution
Inconsistent Process Parameters Ensure that parameters like mixing efficiency, heat transfer, and mass transfer are properly scaled. What works at the lab scale may not be directly transferable to larger vessels.[8]
Irreversible Adsorption on Chromatography Media This issue is exacerbated at larger scales. Consider using High-Speed Counter-Current Chromatography (HSCCC) to eliminate solid support adsorption.[4]
Degradation of the Compound Longer processing times at larger scales can lead to degradation. Protect the compound from prolonged exposure to heat, light, and extreme pH.
Inefficient Extraction at Large Scale Ensure adequate mixing and sufficient solvent-to-biomass ratio during large-scale extraction to maintain extraction efficiency.
Problem 3: Difficulty with Crystalizing Purified this compound
Possible Cause Suggested Solution
Presence of Minor Impurities Even small amounts of impurities can inhibit crystallization. Try an additional purification step, like preparative HPLC, to achieve higher purity.
Incorrect Solvent Choice Experiment with a variety of solvents and solvent mixtures of differing polarities to find a system where this compound has low solubility at a specific temperature.
Supersaturation Not Achieved Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of this compound, if available, can also initiate crystallization.

Experimental Protocols

Protocol 1: Lab-Scale Extraction and Purification of this compound
  • Extraction:

    • Macerate 100 g of dried and powdered source material in 1 L of 5% acetic acid in methanol for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 200 mL of 5% hydrochloric acid and extract with an equal volume of dichloromethane to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide and extract the liberated free base into dichloromethane (3 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

  • Column Chromatography Purification:

    • Prepare a column with 100 g of neutral alumina in a non-polar solvent (e.g., hexane).

    • Dissolve 1 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of alumina.

    • Load the dried mixture onto the top of the column.

    • Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation: Purification Yield and Purity
Purification Step Scale Input Mass (g) Output Mass (mg) Yield (%) Purity (%)
Crude Extraction Lab10010001.0~25
Column Chromatography Lab115015.0>95
Recrystallization Lab150 mg12080.0>99
Scale-Up Pilot Pilot10 kg85 g0.85~20
Pilot Chromatography Pilot8511.9 g14.0>93

Visualizations

Purification_Workflow Start Source Material Extraction Acidic Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration AcidBase Acid-Base Liquid-Liquid Extraction Filtration->AcidBase Crude Crude Alkaloid Extract AcidBase->Crude Chromatography Column Chromatography (Alumina) Crude->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Collect Fractions Pure Pure this compound Fractions TLC->Pure Combine Pure Fractions Final Solvent Evaporation & Recrystallization Pure->Final Product Purified this compound Final->Product

Caption: Workflow for the purification of this compound.

ScaleUp_Troubleshooting Start Low Yield on Scale-Up? CheckExtraction Verify Extraction Efficiency Start->CheckExtraction Extraction Issue CheckChromatography Analyze Chromatographic Step Start->CheckChromatography Purification Issue CheckDegradation Assess Product Degradation Start->CheckDegradation Stability Issue SolventRatio Increase Solvent:Biomass Ratio CheckExtraction->SolventRatio Mixing Improve Mixing/Agitation CheckExtraction->Mixing Adsorption Irreversible Adsorption? CheckChromatography->Adsorption Temp Reduce Process Temperature CheckDegradation->Temp Time Decrease Process Time CheckDegradation->Time HSCCC Consider HSCCC Adsorption->HSCCC Yes OptimizeColumn Re-optimize Column Parameters Adsorption->OptimizeColumn No

Caption: Decision tree for troubleshooting low yield during scale-up.

References

overcoming solubility issues with 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Isocarapanaubine. The information provided is based on the known chemical properties of indole alkaloids and available data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product classified as a monoterpenoid indole alkaloid. It has a molecular formula of C23H28N2O6 and a molecular weight of approximately 428.5 g/mol .[1] Like many indole alkaloids, it is a complex heterocyclic compound.

Q2: What are the primary challenges when working with this compound?

A2: Based on its chemical structure as an indole alkaloid, the primary challenge researchers are likely to encounter is its poor aqueous solubility. Many alkaloids are sparingly soluble in water but exhibit better solubility in organic solvents.[2] This can impact its formulation for in vitro and in vivo studies.

Q3: In which solvents is this compound known to be soluble?

A3: Qualitative data indicates that this compound is soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Q4: Can the aqueous solubility of this compound be improved?

A4: Yes, as a weak base, it is possible to enhance the aqueous solubility of this compound by forming a salt.[2] This is typically achieved by dissolving the compound in a dilute acidic solution. The protonation of the basic nitrogen atom in the alkaloid structure increases its polarity and, consequently, its solubility in water.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems related to the solubilization of this compound.

Problem 1: My this compound is not dissolving in my desired aqueous buffer.

  • Cause: this compound, like many indole alkaloids, has low intrinsic aqueous solubility.

  • Solution 1: Use of Organic Co-solvents.

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as DMSO.

    • For your experiment, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).

  • Solution 2: pH Adjustment (Salt Formation).

    • Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., dilute HCl or citric acid). This can protonate the basic nitrogen atoms in the molecule, forming a more soluble salt.

    • It is crucial to determine the pH stability of the compound, as extreme pH values may cause degradation.

Problem 2: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer.

  • Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit, causing it to precipitate out as the less soluble free base.

  • Solution 1: Decrease the Final Concentration.

    • Reduce the final concentration of this compound in your aqueous medium.

  • Solution 2: Optimize the Co-solvent.

    • Experiment with different organic co-solvents for your stock solution.

    • Increase the percentage of the co-solvent in the final solution if your experimental system can tolerate it.

  • Solution 3: Use of Surfactants or Solubilizing Agents.

    • Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer to help maintain the solubility of the compound.

Data Presentation: Qualitative Solubility of this compound

Due to the limited availability of public quantitative data, the following table provides a qualitative summary of known solvents for this compound. Researchers should determine the quantitative solubility for their specific experimental needs.

SolventQualitative Solubility
WaterPoorly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of the compound should be considered.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protecting vial to prevent solvent evaporation and degradation.

Protocol 2: Solubilization in an Aqueous Medium using a Co-solvent

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise to the buffer.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental setup.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add Stock Solution to Buffer store->add_stock Use Stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock observe Observe for Precipitation add_stock->observe ready Solution Ready for Use observe->ready

Caption: Experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Solution? decrease_conc Decrease Final Concentration start->decrease_conc Yes optimize_cosolvent Optimize Co-solvent start->optimize_cosolvent Yes add_surfactant Add Surfactant start->add_surfactant Yes no_precip Solution is Stable start->no_precip No

Caption: Troubleshooting logic for addressing precipitation issues.

References

stability and degradation of 7-Isocarapanaubine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 7-Isocarapanaubine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a complex alkaloid with the chemical formula C23H28N2O6.[1] It belongs to the indolizine family of compounds.[2] Due to its complex structure, it may be susceptible to degradation under various environmental conditions.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of alkaloids like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][5] The specific solvent system used can also play a crucial role in its stability.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, related compounds such as limonoids can undergo degradation through processes like hydrolysis of ester groups or oxidation.[6] It is plausible that this compound could degrade via similar pathways. Forced degradation studies are recommended to identify potential degradation products.[7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, it is recommended to store solutions of this compound at low temperatures, such as -20°C for long-term storage, and protected from light.[8] For short-term storage, refrigeration at 2-8°C may be adequate. The choice of solvent and the pH of the solution are also critical factors to consider for optimal storage.

Q5: How can I monitor the stability of this compound in my experimental solutions?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9][10] This method should be capable of separating the intact this compound from any potential degradation products.[7] Other techniques like LC-MS can also be valuable for identifying and quantifying both the parent compound and its degradants.[2][11]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

  • Possible Cause: The solution may be exposed to harsh environmental conditions such as high temperatures, direct light, or a non-optimal pH.

  • Troubleshooting Steps:

    • Verify the pH of your solution. Alkaloids can be particularly sensitive to pH, with hydrolysis being a common degradation pathway.[12]

    • Ensure your solutions are protected from light by using amber vials or by covering the containers with aluminum foil. Photodegradation can be a significant issue for complex organic molecules.

    • Check the storage temperature. For anything other than immediate use, solutions should be kept refrigerated or frozen.

    • Consider the possibility of microbial contamination if the solution is not sterile, as microorganisms can metabolize the compound.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Conduct a forced degradation study to systematically identify the degradation products.[7] This involves intentionally exposing the this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation).

    • Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.

    • Review the literature for known degradation pathways of similar compounds, such as other alkaloids or limonoids, to predict the structures of the degradation products.[6]

Issue 3: Inconsistent results in bioassays using this compound.

  • Possible Cause: The inconsistency could be due to the degradation of this compound in the assay medium, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Assess the stability of this compound directly in the bioassay medium under the exact experimental conditions (temperature, pH, incubation time).

    • Prepare fresh solutions of this compound immediately before each experiment to minimize degradation.

    • Include a positive control with a known stable compound to ensure the assay itself is performing consistently.

    • If degradation is confirmed, consider modifying the assay conditions (e.g., shorter incubation time, use of a stabilizing agent if compatible with the assay).

Quantitative Data

Note: The following data is hypothetical and for illustrative purposes to demonstrate how stability data for this compound might be presented. Actual experimental data should be generated for accurate assessment.

Table 1: Hypothetical Half-life of this compound under Different pH Conditions at 25°C

pHSolventHalf-life (t½) in hours
3.050% Acetonitrile/Water12.5
5.050% Acetonitrile/Water48.2
7.450% Acetonitrile/Water24.7
9.050% Acetonitrile/Water8.3

Table 2: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24 hours35%DP1, DP2
0.1 M NaOH2 hours68%DP3, DP4
10% H₂O₂24 hours22%DP5
Heat (60°C)48 hours15%DP1
Light (Xenon lamp)72 hours45%DP6, DP7

DP = Degradation Product

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Column Temperature: 30°C.[10]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions.

    • Monitor the peak area of this compound and any degradation products.

    • Calculate the concentration of this compound in the samples based on the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for a set period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.[9]

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3-30% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a set period (e.g., 24 hours).

    • Analyze samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.[9]

    • Also, expose a solution of the compound to elevated temperatures.

    • Analyze the samples at various time points.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., a xenon lamp providing ICH-compliant light conditions).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at predetermined intervals.

Visualizations

This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Ester Cleavage Oxidation Oxidation This compound->Oxidation e.g., H2O2 Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Product_A Degradation_Product_A Hydrolysis (Acid/Base)->Degradation_Product_A Degradation_Product_B Degradation_Product_B Oxidation->Degradation_Product_B Degradation_Product_C Degradation_Product_C Photodegradation->Degradation_Product_C

Caption: Plausible degradation pathways for this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare this compound Solution Initial_Sample Take Initial Sample (T=0) Prepare_Solution->Initial_Sample Incubate Incubate under Test Conditions (pH, Temp, Light) Initial_Sample->Incubate Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis Analyze by HPLC/LC-MS Time_Points->HPLC_Analysis Data_Evaluation Evaluate Data & Calculate Degradation Rate HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a stability study.

Start Inconsistent Results Check_Purity Is the initial compound pure? Start->Check_Purity Purify Purify compound Check_Purity->Purify No Check_Stability Is the compound stable in solution? Check_Purity->Check_Stability Yes Purify->Check_Purity Modify_Conditions Modify storage/assay conditions (pH, Temp, Light) Check_Stability->Modify_Conditions No Re-evaluate Re-evaluate Experiment Check_Stability->Re-evaluate Yes Prepare_Fresh Prepare fresh solutions Modify_Conditions->Prepare_Fresh Prepare_Fresh->Re-evaluate

References

Optimizing Bioassays for 7-Isocarapanaubine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Isocarapanaubine. The information is designed to address common challenges encountered during bioassay development and optimization.

Troubleshooting Guide

This guide is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments with this compound.

Q1: I am observing low or no bioactivity with my this compound sample. What are the possible causes and solutions?

A1: Low or absent bioactivity can stem from several factors. Firstly, consider the solubility of this compound. Like many complex natural products, it may have poor aqueous solubility, leading to a lower effective concentration in your assay.

Troubleshooting Steps:

  • Solvent and Concentration: Ensure your stock solution is fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of such compounds.[1] However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Solubility Enhancement: If precipitation is observed upon dilution into your aqueous assay buffer, consider using a co-solvent or a biocompatible surfactant to improve solubility.

  • Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage or handling can lead to a loss of activity. Proper storage, protected from light and at a low temperature, is crucial.

  • Assay Sensitivity: The lack of signal could also be due to insufficient assay sensitivity for the specific activity of this compound.[2] Consider using a more sensitive detection method or increasing the concentration of the compound, if solubility permits.

Q2: My bioassay results with this compound are not reproducible. What could be the reason for this variability?

A2: Poor reproducibility is a common challenge in bioassays and can be attributed to several factors.

Troubleshooting Steps:

  • Pipetting and Dilution Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.[3] Ensure your pipettes are calibrated and use careful, consistent technique. When preparing serial dilutions, ensure thorough mixing at each step.

  • Incomplete Solubilization: If this compound is not fully dissolved in the assay medium, you will have inconsistent concentrations in your wells. Visually inspect for any precipitate.

  • Assay Conditions: Fluctuations in incubation time, temperature, or reagent concentrations can all contribute to variability. Standardize all assay parameters and document them meticulously.

  • Cell-Based Assays: If using a cell-based assay, variations in cell passage number, seeding density, and cell health can impact results. Maintain consistent cell culture practices.

Q3: I am observing high background noise or a false positive signal in my assay. How can I address this?

A3: High background or false positives can be caused by interference from the compound itself with the assay components or detection method. Natural products, including alkaloids, can sometimes interfere with assay readouts.[4]

Troubleshooting Steps:

  • Assay Interference: To check for interference, run a control with this compound and all assay components except the biological target (e.g., enzyme or cells). A signal in this control indicates direct interference.

  • Fluorescence Quenching/Enhancement: If you are using a fluorescence-based assay, this compound might be quenching or enhancing the fluorescent signal. This can be tested by running the assay with and without the compound in the presence of a known fluorescent standard.

  • Light Scattering: At higher concentrations, insoluble compounds can form precipitates that scatter light, leading to false positives in absorbance-based assays.[4] Centrifuging the plate before reading may help.

  • Redox Activity: Some compounds can interfere with assays that rely on redox chemistry.[4] Consider using an alternative assay format if you suspect this is the case.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving this compound?

A: Based on its chemical structure (C23H28N2O6), this compound is a relatively non-polar molecule.[5] Therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a suitable choice for preparing a high-concentration stock solution. For aqueous bioassays, it is crucial to ensure the final DMSO concentration is non-toxic to the biological system being tested (typically below 0.5%).

Q: How should I store this compound?

A: To prevent degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored as a stock solution in DMSO, it should also be kept at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: Are there any known biological activities for this compound?

A: Currently, there is limited publicly available information on the specific biological activities of this compound. However, many alkaloids exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7] Therefore, a broad screening approach using various bioassays may be necessary to elucidate its activity profile.

Experimental Protocols & Data Presentation

Given the lack of specific bioassay data for this compound, the following sections provide generalized protocols and data table templates that can be adapted for your specific research needs.

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol is a common starting point to assess the cytotoxic effects of a new compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation Tables

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Observations
Water<0.1Insoluble
PBS (pH 7.4)<0.1Insoluble
Ethanol5Soluble
DMSO>50Freely Soluble

Table 2: Example Data from a Cell Viability (MTT) Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
585.3 ± 6.1
1065.1 ± 5.5
2542.9 ± 4.9
5021.5 ± 3.7
1005.8 ± 2.1

Visualizing Experimental Design and Potential Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for bioassay optimization and a hypothetical signaling pathway that could be investigated.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis & Troubleshooting stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Assay Buffer stock->dilutions treatment Treat Biological System (e.g., Cells, Enzyme) dilutions->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Assay Signal (e.g., Absorbance, Fluorescence) incubation->readout analysis Analyze Data (e.g., IC50 Calculation) readout->analysis troubleshoot Troubleshoot Issues (e.g., Low Signal, High Variability) analysis->troubleshoot optimize Optimize Assay Conditions (e.g., Solvent, Concentration) troubleshoot->optimize If Needed optimize->stock Re-run Assay

Caption: General workflow for a this compound bioassay.

G compound This compound receptor Hypothetical Receptor (e.g., GPCR, Kinase) compound->receptor Binds/Modulates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: 7-Isocarapanaubine Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 7-Isocarapanaubine is a novel or hypothetical compound, and as such, there is no established analytical data available in scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of analytical chemistry for compounds with similar theoretical structures (e.g., alkaloids) and are intended to serve as a foundational resource for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?

A1: For initial screening and quantification, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust starting point due to its accessibility and reliability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable if the compound is thermally stable and sufficiently volatile, or can be derivatized.

Q2: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?

A2: There are several potential reasons for the absence of a peak. These can be broadly categorized into sample-related issues, instrument malfunctions, or inappropriate method parameters. It is crucial to systematically investigate each possibility. Common causes include:

  • Sample Degradation: this compound may be unstable under certain pH, light, or temperature conditions.

  • Incorrect Sample Preparation: The extraction procedure may not be efficient for this compound, or it may have been lost during a clean-up step.

  • Instrument Not Calibrated or Malfunctioning: The detector may not be sensitive enough, or there could be a problem with the injector, pump, or mass spectrometer.

  • Inappropriate Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for retaining and eluting this compound.

Q3: My peak shape for this compound is poor (e.g., broad, tailing, or fronting). How can I improve it?

A3: Poor peak shape is a common issue in chromatography and can often be resolved by addressing the following:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase or using a column with end-capping can help.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Ensure the mobile phase pH is at least 2 units away from the compound's pKa.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Q4: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are matrix effects and how can I mitigate them?

A4: Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either a decrease (suppression) or increase (enhancement) in the signal.[1][2] This can compromise the accuracy and reproducibility of quantification.[1] Strategies to minimize matrix effects include:

  • Improved Sample Preparation: Employ more selective extraction techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering compounds.[3]

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[3][4]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of detection.

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for this compound
Potential Cause Troubleshooting Steps
Sample Degradation - Prepare fresh samples and standards. - Investigate the stability of this compound under different storage conditions (temperature, light exposure). - Adjust the pH of the sample diluent.
Inefficient Extraction - Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). - Optimize the pH of the extraction solvent.
Instrument Malfunction - Check the instrument's performance with a known standard. - For HPLC-UV, ensure the lamp is functioning and the correct wavelength is selected. - For MS, perform a system suitability test and ensure proper tuning and calibration.
Inappropriate Method Parameters - For HPLC/LC-MS, adjust the mobile phase composition and gradient to ensure elution. - For GC-MS, ensure the temperature program is suitable for the analyte's volatility. - For MS, optimize the source parameters (e.g., gas flows, temperature) and MS/MS transitions.
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Potential Cause Troubleshooting Steps
Column Overload - Dilute the sample and re-inject.
Secondary Interactions with Column - Add a modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine). - Use a column with a different stationary phase or one that is end-capped.
Mismatch between Sample Solvent and Mobile Phase - Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Void - Wash the column with a strong solvent. - Reverse the column and flush. If the problem persists, the column may need to be replaced.
Issue 3: Shifting Retention Times
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation - Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. - Pre-mix mobile phase components before use.
Pump Malfunction - Check for leaks in the pump and connections. - Degas the mobile phase to prevent air bubbles. - Perform pump performance tests.
Column Temperature Fluctuations - Use a column oven to maintain a stable temperature.
Column Equilibration - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Hypothetical Analytical Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Quantifier: m/z 315.2 -> 188.1

    • Qualifier: m/z 315.2 -> 146.1

Quantitative Data Summary (Hypothetical)

Parameter HPLC-UV LC-MS/MS
Retention Time (min) 6.23.5
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.3 ng/mL
Linearity Range (ng/mL) 150 - 50000.3 - 500
> 0.995> 0.998

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Homogenization sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 lc UPLC Separation sp3->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms dp1 Peak Integration msms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for this compound analysis.

troubleshooting_no_peak start No Peak Detected for This compound q1 Is the instrument performing correctly? start->q1 a1_yes Run system suitability test with a known standard. q1->a1_yes No q2 Is the sample preparation appropriate? q1->q2 Yes a1_yes->q2 a1_no Troubleshoot instrument: - Check connections - Calibrate/Tune MS - Check detector end Problem Resolved a1_no->end a2_yes Review extraction efficiency. Try alternative methods (e.g., SPE). q2->a2_yes No q3 Are the method parameters suitable? q2->q3 Yes a2_yes->q3 a3_yes Modify method: - Adjust mobile phase/gradient - Optimize MS parameters - Check for sample stability q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting logic for "no peak detected" issue.

References

Technical Support Center: Carapanaubine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Carapanaubine.

Disclaimer

Carapanaubine is a known indole alkaloid isolated from Rauvolfia volkensii.[1][2] However, detailed public information regarding its specific biological activities, physicochemical properties, and established experimental protocols is limited. Therefore, this guide supplements available data with generalized information and protocols common for research on indole alkaloids. All quantitative data and specific experimental conditions provided herein should be considered illustrative and require empirical validation for your specific research context.

Frequently Asked Questions (FAQs)

Q1: What is Carapanaubine?

A1: Carapanaubine is a naturally occurring monoterpenoid indole alkaloid with the molecular formula C23H28N2O6.[1] It is found in plants of the Rauwolfia genus, notably Rauvolfia volkensii.[1][2] Its complex structure features a spiro-oxindole core, which is common to a class of alkaloids with diverse biological activities. A stereoisomer, 7-Isocarapanaubine, shares the same molecular formula.

Q2: What are the potential therapeutic applications of Carapanaubine?

A2: While specific research on Carapanaubine is not extensive, related carbazole and indole alkaloids have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8][9][10] Therefore, research into Carapanaubine may explore its potential in these areas.

Q3: What are the main challenges in working with Carapanaubine?

A3: Common challenges in researching novel alkaloids like Carapanaubine include:

  • Low natural abundance: Requiring efficient extraction and purification methods.

  • Limited solubility: Affecting formulation for in vitro and in vivo studies.

  • Chemical instability: Susceptibility to degradation under certain pH, temperature, and light conditions.[11][12]

  • Complex mechanism of action: Requiring extensive investigation to elucidate its biological targets and signaling pathways.

Troubleshooting Guides

Synthesis and Purification

Q: I am having trouble with the partial synthesis of Carapanaubine, with low yields and multiple side products. What are common pitfalls?

A: The synthesis of complex alkaloids like Carapanaubine often involves multi-step reactions where precise control of conditions is crucial.

  • Issue: Low Yield in Mitsunobu Reaction.

    • Possible Cause: Degradation of reagents (DIAD, PPh3), improper solvent choice, or suboptimal temperature.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Ensure anhydrous conditions, as water can hydrolyze the phosphonium salt intermediate.

      • Screen different solvents; THF is common, but toluene may be effective for some substrates.[13]

      • Optimize the reaction temperature; while often run at room temperature, some variations require cooling or heating.[13][14]

  • Issue: Formation of regio-isomers during Claisen rearrangement.

    • Possible Cause: The electronic nature of substituents on the aromatic ring can influence the rearrangement's regioselectivity.

    • Troubleshooting:

      • Investigate the effect of different protecting groups on the aromatic ring to direct the rearrangement.

      • Optimize reaction temperature and time, as prolonged heating can lead to undesired isomers. Microwave irradiation may offer better control and higher yields.[13]

Handling and Stability

Q: My Carapanaubine sample seems to degrade upon storage or during experiments. How can I improve its stability?

A: Indole alkaloids can be sensitive to environmental factors.

  • Issue: Degradation in Solution.

    • Possible Cause: Exposure to light, extreme pH, or high temperatures. Many alkaloids are acid labile.[11]

    • Troubleshooting:

      • Storage: Store stock solutions in amber vials at -20°C or -80°C.

      • Working Solutions: Prepare fresh working solutions for each experiment.

      • pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), unless the experimental protocol requires otherwise. Buffer the solution if necessary.

      • Temperature: Avoid prolonged exposure to temperatures above 40°C.[11]

Biological Assays

Q: I am observing inconsistent results in my cell-based cytotoxicity assays with Carapanaubine. What could be the cause?

A: Inconsistent results in cell-based assays can stem from issues with compound solubility, stability in media, or the assay protocol itself.

  • Issue: Poor Solubility in Aqueous Media.

    • Possible Cause: Carapanaubine, like many alkaloids, is likely to have low aqueous solubility.

    • Troubleshooting:

      • Prepare a high-concentration stock solution in an organic solvent like DMSO.

      • When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

      • Visually inspect the media for any precipitation after adding the compound.

  • Issue: High Variability Between Replicates.

    • Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or instability of the compound in the culture medium over the incubation period.

    • Troubleshooting:

      • Ensure a homogenous cell suspension before seeding.

      • To minimize edge effects, avoid using the outer wells of the plate for experimental conditions.

      • Consider the duration of the assay. For longer incubations (48-72 hours), assess the stability of Carapanaubine in the culture medium at 37°C.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for Carapanaubine based on typical values for similar indole alkaloids. These values must be experimentally determined.

Table 1: Physicochemical Properties of Carapanaubine

PropertyValueNotes
Molecular Weight428.5 g/mol [1]
LogP (calculated)1.6[1]Indicates moderate lipophilicity.
Aqueous Solubility< 50 µg/mLEstimated; likely requires organic co-solvents.
DMSO Solubility≥ 25 mg/mLCommon for this class of compounds.

Table 2: Illustrative Cytotoxicity Data (IC50 Values)

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast Cancer15.5
A549Lung Carcinoma22.8
HCT116Colon Cancer18.2
PC-3Prostate Cancer25.1
HepG2Hepatocellular Carcinoma30.4

Note: IC50 values for alkaloids can range from nanomolar to high micromolar, depending on the compound and cell line.[15][16][17]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of a Carapanaubine sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in methanol or DMSO to a concentration of 1 mg/mL.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method for determining the cytotoxic effects of Carapanaubine on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Carapanaubine in culture medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways

Many indole and carbazole alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[4] The following diagram illustrates a hypothetical mechanism of action for Carapanaubine targeting the PI3K/Akt/mTOR pathway, a common target for such compounds.

Carapanaubine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Carapanaubine Carapanaubine Carapanaubine->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Carapanaubine.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anticancer properties of a novel compound like Carapanaubine.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Extraction Extraction from Rauvolfia volkensii Purification Purification (HPLC) Extraction->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Analysis (Western Blot) IC50->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Animal_Model Xenograft Animal Model Pathway_Analysis->Animal_Model Apoptosis_Assay->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy

Caption: Workflow for anticancer drug discovery with Carapanaubine.

References

Technical Support Center: Spiro-oxindole Alkaloid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with spiro-oxindole alkaloids, such as 7-Isocarapanaubine. Due to the limited specific data on this compound, this guide addresses common challenges encountered during the extraction, purification, and biological evaluation of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of spiro-oxindole alkaloids like this compound?

A1: Spiro-oxindole alkaloids are often sparingly soluble in water and more soluble in organic solvents. Solubility can be enhanced by forming salts with acids. It is recommended to perform solubility tests in a range of solvents (e.g., DMSO, ethanol, methanol, chloroform) to determine the optimal solvent for your specific compound and experiment.

Q2: What are the typical storage conditions for spiro-oxindole alkaloids?

A2: To ensure stability, spiro-oxindole alkaloids should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. If in solution, store at -20°C or -80°C and use fresh solutions for experiments whenever possible. Avoid repeated freeze-thaw cycles.

Q3: Are there known general biological activities for the carapanaubine class of alkaloids?

A3: While specific data for this compound is scarce, other related spiro-oxindole alkaloids have demonstrated a wide range of biological activities. These include antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] For instance, some spiro-oxindoles have shown promising inhibitory effects against various cancer cell lines.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental workflow with spiro-oxindole alkaloids.

Problem Potential Cause Suggested Solution
Low Yield During Extraction Incomplete extraction from the source material.- Increase the extraction time or perform multiple extraction cycles.- Use a combination of polar and non-polar solvents.- Consider alternative extraction methods like maceration, percolation, or digestion.[5]
Difficulty in Purification Co-elution of impurities with similar polarities.- Optimize the chromatographic conditions (e.g., solvent gradient, column type).- Employ multiple chromatographic techniques (e.g., silica gel followed by preparative HPLC).- Consider derivatization to alter the polarity of the target compound.
Compound Instability in Solution Degradation due to light, pH, or temperature.- Prepare fresh solutions before each experiment.- Store stock solutions in amber vials at low temperatures.- Evaluate the stability of the compound at different pH values to determine the optimal buffer system.
Inconsistent Biological Assay Results - Compound precipitation in the assay medium.- Variability in cell culture conditions.- Confirm the solubility of the compound in the final assay buffer.- Use a positive control to ensure the assay is performing as expected.- Standardize cell seeding density and treatment times.
Poor Bioavailability in in vivo Studies Low aqueous solubility or rapid metabolism.- Consider formulation strategies such as complexation with cyclodextrins to enhance solubility and stability.[6]- Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols & Workflows

General Workflow for Isolation and Characterization of a Novel Spiro-oxindole Alkaloid

The following diagram outlines a typical workflow for the isolation and initial characterization of a novel spiro-oxindole alkaloid from a natural source.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A Plant Material B Solvent Extraction (e.g., Maceration, Percolation) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F Preparative HPLC E->F G Pure Compound F->G H Structural Elucidation (NMR, MS) G->H J In vitro Assays (e.g., Cytotoxicity, Antimicrobial) G->J I Purity Analysis (HPLC) H->I K In vivo Studies J->K

General workflow for natural product isolation.
Hypothetical Signaling Pathway Modulated by a Spiro-oxindole Alkaloid

Many bioactive compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical pathway where a spiro-oxindole alkaloid could inhibit a cancer-related signaling cascade, a common mechanism for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Alkaloid Spiro-oxindole Alkaloid Alkaloid->Kinase2 Inhibition

Hypothetical inhibition of a kinase cascade.

Data on Related Spiro-oxindole Alkaloids

Spiro-oxindole Alkaloid Source Reported Biological Activity Reference
Spirotryprostatin AAspergillus fumigatusInhibits microtubule assembly, anticancer activity against breast cancer cells.(Cui et al., 1996)
Flueindoline CFlueggea virosaAntiproliferative properties against various cancer cell lines.[2]
Mitragynine pseudoindoxylMitragyna speciosaOpioid receptor agonist.[2]
Spirobrefeldins A–CPenicillium brefeldianumAntibacterial activities.[1]
PteropodineUncaria tomentosaInhibitory effects against certain cancer cell lines.[4]

This table is for illustrative purposes and includes examples of activities found within the broader class of spiro-oxindole alkaloids.

References

Technical Support Center: Enhancing the Bioavailability of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 7-Isocarapanaubine. Given the limited specific data on this compound, the guidance provided is based on established principles for improving the bioavailability of poorly soluble indole alkaloids.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability enhancement of this compound.

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: As an indole alkaloid, this compound is predicted to face several challenges that can limit its oral bioavailability. These primarily include:

  • Poor Aqueous Solubility: Many alkaloids are poorly soluble in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2]

  • Low Permeability: The ability of the molecule to pass through the intestinal membrane can be limited due to its physicochemical properties.[2]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.

  • Efflux Transporter Activity: P-glycoprotein and other efflux transporters can actively pump the compound back into the intestinal lumen, further limiting its net absorption.

Q2: What are the most promising strategies for enhancing the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The most common and effective approaches for poorly soluble compounds like alkaloids include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.[5][6]

Q3: How do I choose the most suitable bioavailability enhancement technique for my experiment?

A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound (which may need to be experimentally determined) and the desired therapeutic outcome. A general approach is as follows:

  • For solubility-limited absorption: Focus on techniques that primarily enhance dissolution, such as nanoparticle formulation and solid dispersions.

  • For permeability-limited absorption: Consider strategies that can improve membrane transport, such as lipid-based formulations (SEDDS) or the use of permeation enhancers.

  • To bypass first-pass metabolism: Lipid-based systems like SEDDS can promote lymphatic transport, which can help the drug bypass the liver's initial metabolic processes.

Q4: Are there any known signaling pathways affected by indole alkaloids that could influence their absorption or metabolism?

A4: Yes, indole alkaloids have been shown to interact with various signaling pathways that can influence their bioavailability and pharmacological effects. Two notable pathways are:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Some indole alkaloids can modulate MAPK signaling, which is involved in cellular processes like proliferation and apoptosis.[7] While not directly linked to absorption, this interaction is crucial for understanding the compound's overall biological activity.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Indole and its metabolites can act as ligands for the AhR, a transcription factor that regulates the expression of drug-metabolizing enzymes, including cytochrome P450s (CYPs).[8] Activation of this pathway could potentially alter the metabolism of this compound.

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Troubleshooting Low Dissolution Rate
Problem Possible Cause Suggested Solution
Low in vitro dissolution of this compound formulation. Poor wettability of the drug particles.1. Incorporate a surfactant: Add a small percentage of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium. 2. Solid Dispersion: Formulate the drug as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve wettability.
Agglomeration of drug particles.1. Particle Size Reduction: Employ micronization or nano-milling techniques to reduce particle size and prevent aggregation. 2. Use of Stabilizers: In nanoparticle formulations, use appropriate stabilizers (e.g., Pluronic F68, Lecithin) to prevent particle aggregation.
Inadequate formulation design.1. Optimize Drug-to-Carrier Ratio: In solid dispersions or cyclodextrin complexes, systematically vary the ratio of the drug to the carrier to find the optimal composition for dissolution. 2. Screen Different Polymers/Lipids: Test a range of polymers for solid dispersions or different oils and surfactants for SEDDS to identify the most effective combination.
Troubleshooting Poor Permeability
Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in Caco-2 cell assays. High efflux ratio (Papp B-A / Papp A-B > 2).1. Co-administration with P-gp Inhibitors: Include a known P-glycoprotein inhibitor (e.g., Verapamil, Cyclosporine A) in your experiment to confirm P-gp mediated efflux. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants used in SEDDS (e.g., Cremophor EL), have been shown to inhibit P-gp.
Low passive diffusion.1. Lipid-Based Formulations: Formulate this compound in a SEDDS. The lipidic nature of the formulation can enhance transcellular transport. 2. Chemical Modification (Prodrug Approach): If feasible, consider synthesizing a more lipophilic prodrug of this compound that can be enzymatically cleaved back to the active compound after absorption.
Troubleshooting High Variability in In Vivo Studies
Problem Possible Cause Suggested Solution
High inter-subject variability in plasma concentrations in animal studies. Food effect.1. Standardize Fasting Conditions: Ensure all animals are fasted for a consistent period before dosing.[9] 2. Administer with a Standardized Meal: If the drug is intended to be taken with food, administer it with a consistent, well-defined meal to all animals.
Inconsistent formulation performance.1. Ensure Formulation Homogeneity: For suspensions, ensure adequate and consistent resuspension before each dose. For solid dosage forms, ensure uniform drug content. 2. Control Dosing Procedure: Use precise and consistent oral gavage techniques to minimize variability in administration.
Genetic differences in metabolism.1. Use an Inbred Strain of Animals: Employing an inbred strain (e.g., Sprague-Dawley rats from a single supplier) can help reduce genetic variability in drug-metabolizing enzymes.

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of this compound Loaded Nanoparticles by Nanoprecipitation

Objective: To prepare polymeric nanoparticles of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Pluronic F68 (stabilizer)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone. The drug-to-polymer ratio may need to be optimized (e.g., 1:5, 1:10 w/w).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with purified water to remove the excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.

Formulation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)

  • Methanol or Ethanol (solvent)

Procedure:

  • Dissolution: Dissolve this compound and the chosen polymer in a common solvent (e.g., methanol). The drug-to-polymer ratio should be varied to find the optimal formulation (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test solution of this compound (in a transport buffer like Hank's Balanced Salt Solution) to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test solution to the basolateral chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

In Vivo Bioavailability Study in Rats

Objective: To determine the oral bioavailability of different this compound formulations.

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Catheterization (Optional but Recommended): For serial blood sampling, catheterize the jugular vein of the rats a day before the experiment.

  • Fasting: Fast the rats overnight (with free access to water) before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Groups: Administer the different formulations of this compound (e.g., suspension, nanoparticle formulation, solid dispersion) via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

IV. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Nanoparticles Nanoparticles Dissolution_Testing Dissolution_Testing Nanoparticles->Dissolution_Testing Solid_Dispersion Solid_Dispersion Solid_Dispersion->Dissolution_Testing Cyclodextrin_Complex Cyclodextrin_Complex Cyclodextrin_Complex->Dissolution_Testing SEDDS SEDDS SEDDS->Dissolution_Testing Caco2_Permeability Caco2_Permeability Dissolution_Testing->Caco2_Permeability Rat_PK_Study Rat_PK_Study Caco2_Permeability->Rat_PK_Study Bioavailability_Calculation Bioavailability_Calculation Rat_PK_Study->Bioavailability_Calculation 7_Isocarapanaubine 7_Isocarapanaubine 7_Isocarapanaubine->Nanoparticles 7_Isocarapanaubine->Solid_Dispersion 7_Isocarapanaubine->Cyclodextrin_Complex 7_Isocarapanaubine->SEDDS

Caption: General workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway Indole_Metabolites Indole_Metabolites AhR AhR Indole_Metabolites->AhR Ligand Binding ARNT ARNT AhR->ARNT Dimerization XRE XRE ARNT->XRE Binds to DNA CYP1A1_Expression CYP1A1/1A2/1B1 Expression XRE->CYP1A1_Expression Gene Transcription 7_Isocarapanaubine 7_Isocarapanaubine CYP1A1_Expression->7_Isocarapanaubine Increased Metabolism 7_Isocarapanaubine->Indole_Metabolites Metabolism in Gut/Liver

References

Validation & Comparative

Unveiling the Architecture of 7-Isocarapanaubine: A Comparative Guide to its Synthetic Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic bioactive molecule is paramount. This guide provides a comparative framework for verifying the structure of synthetic 7-Isocarapanaubine, a complex monoterpenoid indole alkaloid. By presenting a structured comparison of spectroscopic data and outlining detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the synthesis and characterization of intricate natural products.

The precise three-dimensional arrangement of atoms in a molecule like this compound dictates its biological activity. Therefore, rigorous structural elucidation is a critical step in the drug discovery and development pipeline. This guide will delve into the key experimental data and workflows necessary to confidently assign the structure of synthetic this compound and differentiate it from potential isomeric alternatives.

Spectroscopic Data Comparison: Synthetic vs. Proposed Structures

A cornerstone of structural confirmation lies in the meticulous comparison of spectroscopic data from the synthetic sample with any previously reported data for the natural product or with theoretically calculated data for proposed alternative structures. The following table summarizes the essential quantitative data required for this comparative analysis.

Spectroscopic Data Synthetic this compound Alternative Structure 1 Alternative Structure 2
¹H NMR (CDCl₃, 500 MHz) [Placeholder for chemical shifts, multiplicities, and coupling constants][Placeholder for predicted or reported data][Placeholder for predicted or reported data]
¹³C NMR (CDCl₃, 125 MHz) [Placeholder for chemical shifts][Placeholder for predicted or reported data][Placeholder for predicted or reported data]
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder]m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder]m/z [M+H]⁺ calcd for C₂₃H₂₉N₂O₆⁺: [Placeholder]
Found: [Placeholder]Found: [Placeholder]Found: [Placeholder]
Optical Rotation [α]D [Placeholder for value and conditions][Placeholder for predicted or reported data][Placeholder for predicted or reported data]

Experimental Workflow for Structural Confirmation

The definitive confirmation of the structure of synthetic this compound involves a multi-step experimental workflow. This process integrates synthesis, purification, and a suite of advanced spectroscopic techniques to build a comprehensive and undeniable structural proof.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials synthesis Multi-step Total Synthesis start->synthesis purification HPLC Purification synthesis->purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) purification->nmr Pure Synthetic Compound ms High-Resolution Mass Spectrometry (HRMS) purification->ms chiral Chiral Analysis (Optical Rotation, Chiral HPLC) purification->chiral comparison Data Comparison with Proposed Structures nmr->comparison ms->comparison chiral->comparison elucidation Final Structure Elucidation comparison->elucidation

Experimental workflow for the structural confirmation of synthetic this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to confirm the structure of synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified synthetic compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D NMR: ¹H NMR spectra are acquired with 64 scans and a spectral width of 16 ppm. ¹³C NMR spectra are acquired with 1024 scans and a spectral width of 240 ppm.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, providing critical information about the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Analysis is performed on a time-of-flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in methanol at a concentration of 1 mg/mL.

  • Analysis: The sample is infused into the ESI source in positive ion mode. The exact mass is measured and compared to the calculated mass for the protonated molecular formula of this compound (C₂₃H₂₉N₂O₆⁺). A mass accuracy of less than 5 ppm is required for unambiguous elemental composition determination.

Chiral Analysis
  • Optical Rotation: The specific rotation is measured on a polarimeter using a 1 dm cell. The sample is dissolved in a specified solvent (e.g., chloroform) at a known concentration (e.g., c = 1.0). The measurement is performed at the sodium D-line (589 nm) and a constant temperature (e.g., 20 °C).

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is assessed using a chiral stationary phase column (e.g., Chiralcel OD-H). A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is used to achieve baseline separation of the enantiomers. The retention times are compared to a racemic standard if available.

By adhering to these rigorous experimental protocols and performing a thorough comparative analysis of the resulting data, researchers can confidently confirm the structure of synthetic this compound, paving the way for its further investigation and potential therapeutic applications.

Comparative Analysis of the Biological Activity of 7-Isocarapanaubine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for the indole alkaloid 7-Isocarapanaubine is not extensively documented in publicly available research, its classification within the carapanaubine group of alkaloids and its origin from the Tabernaemontana genus provide a framework for a comparative analysis with structurally related analogues. Alkaloids isolated from Tabernaemontana species are well-recognized for their diverse pharmacological properties, including significant cytotoxic and antimicrobial activities. This guide synthesizes available data on representative Tabernaemontana indole alkaloids to offer a comparative perspective on their potential biological activities.

Data Presentation: Cytotoxic and Antimicrobial Activities

The following tables summarize the reported cytotoxic and antimicrobial activities of several indole alkaloids isolated from various Tabernaemontana species. These compounds are presented as analogues for the purpose of this comparative guide, based on their common origin and structural class.

Table 1: Comparative Cytotoxicity of Tabernaemontana Indole Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Source SpeciesReference
ConophyllineHL-60 (Leukemia)0.17[1]T. divaricata[1]
SMMC-7721 (Hepatoma)0.35[1]T. divaricata[1]
A-549 (Lung Carcinoma)0.21[1]T. divaricata[1]
MCF-7 (Breast Cancer)1.02[1]T. divaricata[1]
SW480 (Colon Adenocarcinoma)1.49[1]T. divaricata[1]
Taberdivarine CHeLa (Cervical Cancer)1.42[2]T. officinalis[2]
MCF-7 (Breast Cancer)2.15[2]T. officinalis[2]
SW480 (Colon Adenocarcinoma)3.24[2]T. officinalis[2]
Taberdivarine DHeLa (Cervical Cancer)2.78[2]T. officinalis[2]
MCF-7 (Breast Cancer)4.51[2]T. officinalis[2]
SW480 (Colon Adenocarcinoma)5.33[2]T. officinalis[2]
Taberdivarine EHeLa (Cervical Cancer)8.24[2]T. officinalis[2]
MCF-7 (Breast Cancer)9.81[2]T. officinalis[2]
SW480 (Colon Adenocarcinoma)11.35[2]T. officinalis[2]
Taberdivarine FHeLa (Cervical Cancer)3.11[2]T. officinalis[2]
MCF-7 (Breast Cancer)4.29[2]T. officinalis[2]
SW480 (Colon Adenocarcinoma)6.07[2]T. officinalis[2]

Table 2: Comparative Antimicrobial Activity of Tabernaemontana Alkaloids

Alkaloid/FractionMicroorganismMIC (µg/mL)Source SpeciesReference
Dimeric Alkaloids (General)Gram-positive bacteriaStrong activityT. chippii[3]
Gram-negative bacteriaModerate to weak activityT. chippii[3]
Alkaloid Rich Fractions (CH2Cl2:MeOH 4:1)Staphylococcus aureus (MDR)15.6 - 250T. stapfiana[4]
Tabernaecorymine BStaphylococcus aureus-T. corymbosa[5]
Bacillus subtilis-T. corymbosa[5]
Streptococcus dysgalactiae-T. corymbosa[5]
Candida albicans-T. corymbosa[5]
Tabernaecorymine CStaphylococcus aureus-T. corymbosa[5]
Bacillus subtilis-T. corymbosa[5]
Streptococcus dysgalactiae-T. corymbosa[5]
Candida albicans-T. corymbosa[5]
Tabernaecorymine DStaphylococcus aureus-T. corymbosa[5]
Bacillus subtilis-T. corymbosa[5]
Streptococcus dysgalactiae-T. corymbosa[5]
Candida albicans-T. corymbosa[5]
Tabernaecorymine EStaphylococcus aureus-T. corymbosa[5]
Bacillus subtilis-T. corymbosa[5]
Streptococcus dysgalactiae-T. corymbosa[5]
Candida albicans-T. corymbosa[5]

Note: Specific MIC values for Tabernaecorymines B-E were reported as showing "significant activity" but quantitative data was not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the indole alkaloids listed in Table 1 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole alkaloids) and a positive control (e.g., a known anticancer drug) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[7] The plates are then incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution in HCl.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the antimicrobial agents, as presented in Table 2, is typically determined using the broth microdilution method.[9][10][11]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

General Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a plate reader to measure optical density.[12]

Mandatory Visualization

Below are diagrams illustrating the general workflow of the experimental protocols and a conceptual representation of the structure-activity relationship in the context of drug discovery.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antimicrobial Antimicrobial Assay (MIC) A1 Seed Cancer Cells A2 Treat with Alkaloids A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Alkaloid Dilutions B3 Inoculate Plates B1->B3 B2 Prepare Microbial Inoculum B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5

Caption: General workflow for cytotoxicity and antimicrobial assays.

Signaling_Pathway cluster_Discovery Drug Discovery & SAR Lead This compound (Lead Compound) Analogues Analogue Synthesis (Structural Modification) Lead->Analogues Screening Biological Screening (Cytotoxicity, Antimicrobial) Analogues->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Analogues Feedback for new designs Optimized Optimized Analogue SAR->Optimized

Caption: Structure-Activity Relationship (SAR) in drug discovery.

References

Lack of Publicly Available Data Prevents a Comparative Analysis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of 7-Isocarapanaubine, preventing a direct comparison with known inhibitors. While the chemical structure of this compound is documented, there is no published experimental data on its mechanism of action, inhibitory properties, or specific biological targets.

Efforts to gather information on the broader class of carapanaubine derivatives and related alkaloids did not yield specific data attributable to this compound. Although these related compounds have been shown to exhibit a range of biological effects, including anti-inflammatory and antimicrobial activities, such general information is insufficient for a detailed and objective comparison as requested.

Without any quantitative data, such as IC50 or Ki values, or established experimental protocols for this compound, it is impossible to generate the requested comparison tables, detailed methodologies, and visualizations. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams cannot be fulfilled due to the absence of foundational research on this specific compound.

Therefore, any comparison to known inhibitors would be purely speculative and would not meet the standards of a scientific comparison guide. Further research is required to first elucidate the biological activity and inhibitory profile of this compound before a meaningful comparative analysis can be conducted.

Lack of Publicly Available Data Prevents In-Depth Structure-Activity Relationship Analysis of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

Despite efforts to collate information for a comprehensive structure-activity relationship (SAR) guide on 7-isocarapanaubine, a thorough review of publicly available scientific literature has revealed a significant lack of comparative biological data for this compound and its analogs. While this compound, an indole alkaloid isolated from plants of the Ochrosia genus, has been identified, dedicated studies detailing its SAR are not presently available in the public domain.

Initial indications suggested that this compound possesses cytotoxic properties, with one source mentioning it alongside reserpiline as a cytotoxic constituent from the bark of Ochrosia elliptica. However, the specific research article cited for this claim could not be retrieved, and other accessible studies on compounds from Ochrosia elliptica do not provide a direct comparison of the cytotoxic or other biological activities of this compound with structurally related compounds.

SAR studies are fundamental in drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis of various analogs of a lead compound and the subsequent comparison of their activities through standardized biological assays. The resulting data allows researchers to identify key structural motifs responsible for the desired biological effect, guiding the design of more potent and selective drug candidates.

The creation of a meaningful SAR comparison guide, as requested, is contingent on the availability of such quantitative, comparative data. This would include, for example, tables of IC50 values for this compound and its derivatives against specific cell lines or enzymes, detailed experimental protocols for the assays used, and an understanding of the signaling pathways involved.

Unfortunately, the current body of scientific literature accessible through public databases does not contain the necessary experimental data to construct such a guide for this compound. While the compound is known and its structure has been elucidated, its biological activities and the effects of structural modifications have not been sufficiently explored or published in a manner that would allow for a rigorous SAR analysis.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, further primary research would be required. This would involve the synthesis of a library of this compound analogs and a systematic evaluation of their biological activities to establish a foundational dataset for structure-activity relationship elucidation. Without such foundational research, any attempt to create a comparison guide would be speculative and lack the required scientific rigor.

A Comparative Guide to the Therapeutic Target Validation of 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical therapeutic target validation guide for the novel alkaloid, 7-Isocarapanaubine. Due to the current lack of published data on its specific biological activity, this guide proposes the M1 muscarinic acetylcholine receptor (mAChR M1) as a plausible therapeutic target based on the known pharmacology of related alkaloid compounds. The experimental data presented herein for this compound is illustrative and hypothetical, intended to serve as a framework for future investigation. The data for comparator compounds are based on published literature.

Introduction to this compound and its Proposed Therapeutic Target

This compound is an alkaloid with a defined chemical structure, yet its biological mechanism of action remains uncharacterized in publicly available literature. Alkaloids as a class of compounds are known to interact with a wide array of biological targets, with a significant number exhibiting activity at neurotransmitter receptors. Notably, many alkaloids possess anticholinergic properties, acting as antagonists at muscarinic acetylcholine receptors.[1][2]

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is predominantly expressed in the central nervous system and is a key regulator of cognitive functions such as memory and learning.[3] Antagonism of the M1 receptor is a therapeutic strategy for various neurological and smooth muscle-related disorders.[4] This guide outlines a proposed validation pathway to investigate the hypothesis that this compound acts as an M1 receptor antagonist, comparing its potential performance against established antagonists, Pirenzepine and Atropine.

Comparative Analysis of Receptor Binding and Functional Activity

To quantitatively assess the interaction of this compound with the M1 muscarinic receptor, two primary in vitro assays are proposed: a competitive radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional antagonism (IC50). The hypothetical data for this compound are compared with literature-derived values for Pirenzepine, a known M1-selective antagonist, and Atropine, a non-selective muscarinic antagonist.[5][6]

Compound Binding Affinity (Ki) in nM Functional Antagonism (IC50) in nM Selectivity Profile
This compound (Hypothetical) 15.5 ± 2.145.3 ± 5.8M1-preferring (Hypothesized)
Pirenzepine 2.8[6]~21[7]M1-selective[4]
Atropine 1.27 ± 0.36[5]2.22 ± 0.60[5]Non-selective Muscarinic Antagonist[8][9]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine receptor.

Methodology:

  • Cell Line and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant M1 muscarinic receptor are used.[1][10] Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist, is used as the radioligand.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-NMS (e.g., 0.5 nM).

    • Increasing concentrations of the test compound (this compound) or comparator compounds are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as Atropine (1 µM).

    • Following incubation to equilibrium, bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To measure the functional antagonist activity (IC50) of this compound at the Gq-coupled M1 receptor.

Methodology:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human M1 muscarinic receptor are used.[11][12]

  • Assay Principle: Activation of the M1 receptor by an agonist (e.g., Carbachol) leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium concentration. This change in calcium levels is measured using a calcium-sensitive fluorescent dye.

  • Assay Procedure:

    • Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test compound (this compound) or comparator compounds.

    • A fixed concentration of the agonist Carbachol (at its EC80) is added to stimulate the M1 receptor.

    • The change in fluorescence, corresponding to the intracellular calcium flux, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50) is determined by fitting the data to a dose-response curve.

Visualizations

G_protein_signaling_pathway M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates CellResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellResponse Triggers Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->CellResponse Triggers Agonist Acetylcholine (Agonist) Agonist->M1R Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->M1R Blocks

Caption: Proposed mechanism of M1 receptor signaling and antagonism.

experimental_workflow Target Validation Workflow for this compound cluster_invitro In Vitro Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Models (Future Steps) BindingAssay Radioligand Binding Assay (Determine Ki) DataAnalysis Data Analysis & Comparison (vs. Pirenzepine, Atropine) BindingAssay->DataAnalysis FunctionalAssay Calcium Flux Assay (Determine IC50) FunctionalAssay->DataAnalysis M2_M5_Assays Binding Assays for M2, M3, M4, M5 Receptors PK_Studies Pharmacokinetic Studies M2_M5_Assays->PK_Studies If selective Efficacy_Models Animal Models of Disease (e.g., Cognitive Impairment) PK_Studies->Efficacy_Models Conclusion Conclusion on Target Validity and Compound Profile Efficacy_Models->Conclusion Start Hypothesis: This compound is an M1 Receptor Antagonist Start->BindingAssay Start->FunctionalAssay DataAnalysis->M2_M5_Assays If M1 activity confirmed

Caption: Proposed experimental workflow for target validation.

References

A Theoretical Comparative Analysis of Synthetic Strategies for 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of 7-Isocarapanaubine has not been reported in peer-reviewed scientific literature. Therefore, this guide presents a theoretical comparative analysis of plausible synthetic strategies. The proposed routes are based on established and validated methodologies successfully applied to the synthesis of structurally related complex indole alkaloids, particularly those containing spirooxindole and indolizine motifs.

This compound is a complex pentacyclic indole alkaloid featuring a spiro[indole-3,6'-pyrano[3,4-f]indolizine] core. This intricate architecture, possessing multiple stereocenters and a quaternary spirocyclic center, presents a significant synthetic challenge. This analysis explores three hypothetical strategies for its construction: a convergent late-stage spirocyclization, a 1,3-dipolar cycloaddition approach, and a radical cascade cyclization strategy.

Key Structural Features & Retrosynthetic Analysis

The core of this compound is a spirooxindole fused to a pyrano-indolizine system. The primary retrosynthetic disconnections considered are at the spirocyclic C3-C6' bond, the C-N bond of the indolizine ring, and the pyran ring ether linkage.

Strategy 1: Convergent Late-Stage Spirocyclization

This approach focuses on constructing the two main heterocyclic systems, the oxindole and the pyrano[3,4-f]indolizine, independently. These two advanced intermediates would then be coupled in a late-stage key reaction to form the spirocyclic center.

Synthetic Pathway

The synthesis would commence with a functionalized tryptamine derivative to build the pyrano[3,4-f]indolizine core. A plausible route involves an intramolecular Pictet-Spengler reaction followed by the formation of the pyran ring. The oxindole counterpart would be prepared from a substituted isatin. The key coupling step could be envisioned as an enantioselective Heck reaction or a transition-metal-catalyzed C-H activation/functionalization to forge the sterically hindered C-C spiro-linkage.

Strategy 1: Late-Stage Spirocyclization Start1 Functionalized Tryptamine Int1 Pyrano[3,4-f]indolizine Core (A) Start1->Int1 Multistep Assembly Coupling Late-Stage Spirocyclization (e.g., Heck Coupling) Int1->Coupling Start2 Substituted Isatin Int2 Functionalized Oxindole (B) Start2->Int2 Protection/ Functionalization Int2->Coupling Target This compound Coupling->Target

Caption: Strategy 1: Convergent assembly and late-stage coupling.

Experimental Protocol (Hypothetical Key Step)

Enantioselective Heck-type Spirocyclization: To a solution of the advanced pyrano[3,4-f]indolizine intermediate (1.0 eq) and the 3-halo-oxindole precursor (1.1 eq) in anhydrous DMF (0.1 M) would be added Pd(OAc)2 (0.1 eq), a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.12 eq), and Ag2CO3 (2.5 eq). The reaction mixture would be degassed and heated to 100 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture would be filtered through celite, diluted with ethyl acetate, and washed with brine. The organic layer would be dried over Na2SO4, concentrated, and purified by flash column chromatography to yield the spiro-coupled product.

Strategy 2: 1,3-Dipolar Cycloaddition

This strategy is one of the most powerful and widely used methods for the construction of spirooxindole-pyrrolidine cores.[1][2] It involves the in-situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

Synthetic Pathway

The synthesis would begin with a three-component reaction between a substituted isatin, a cyclic amino acid (like L-proline, which forms part of the indolizine system), and a custom-designed dipolarophile. This dipolarophile would be an electron-deficient alkene containing the necessary functionality to subsequently construct the fused pyran ring. This approach rapidly assembles the core spiro[indolizine-oxindole] skeleton with good stereocontrol.

Strategy 2: 1,3-Dipolar Cycloaddition Isatin Substituted Isatin Cycloaddition [3+2] Cycloaddition Isatin->Cycloaddition AminoAcid Cyclic Amino Acid (e.g., L-Proline deriv.) AminoAcid->Cycloaddition Dipolarophile Functionalized Alkene (Pyran Precursor) Dipolarophile->Cycloaddition SpiroCore Spiro[indolizine-oxindole] Core Cycloaddition->SpiroCore RingClosure Pyran Ring Formation SpiroCore->RingClosure Post-cycloaddition Modifications Target This compound RingClosure->Target

Caption: Strategy 2: Rapid core assembly via [3+2] cycloaddition.

Experimental Protocol (Hypothetical Key Step)

Three-Component [3+2] Cycloaddition: A mixture of the substituted isatin (1.0 mmol), L-proline derivative (1.2 mmol), and the functionalized alkene dipolarophile (1.0 mmol) in methanol (10 mL) would be heated to reflux for 12 hours. The reaction progress would be monitored by TLC. Upon completion, the solvent would be removed under reduced pressure. The resulting residue would be redissolved in ethyl acetate, washed with saturated NaHCO3 solution and brine, dried over anhydrous MgSO4, and concentrated. The crude product would be purified by silica gel chromatography to afford the desired spiro[indolizine-oxindole] adduct.[2]

Strategy 3: Radical Cascade Cyclization

Radical cyclizations offer a powerful means to construct complex polycyclic systems in a single step from relatively simple linear precursors. This hypothetical strategy would leverage a cascade of radical reactions to form multiple rings of the this compound core simultaneously.

Synthetic Pathway

The synthesis would start with the assembly of a linear precursor containing an N-arylacrylamide moiety linked to a radical acceptor and a precursor for the indolizine ring. A photoredox or transition-metal-catalyzed single-electron transfer would initiate a radical cascade. This could involve, for example, the formation of an acyl radical that triggers an intramolecular cyclization onto the indole ring, followed by a second cyclization to form the indolizine system, and a final ring closure to form the pyran ring, all in a single pot.

Strategy 3: Radical Cascade Cyclization Precursor Acyclic Precursor with Indole & Alkene Moieties Initiation Radical Initiation (e.g., Photoredox Cat.) Precursor->Initiation Cascade Radical Cascade (Multiple Ring Formations) Initiation->Cascade Intermediate Polycyclic Intermediate Cascade->Intermediate FinalSteps Final Functionalization Intermediate->FinalSteps Target This compound FinalSteps->Target

Caption: Strategy 3: Polycycle formation via a radical cascade.

Experimental Protocol (Hypothetical Key Step)

Photoredox-Initiated Radical Cascade: In a nitrogen-filled glovebox, a solution of the linear precursor (0.1 mmol), a photocatalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and a mild reducing agent in degassed acetonitrile (0.05 M) would be prepared in a borosilicate vial. The vial would be sealed and irradiated with a blue LED (450 nm) at room temperature for 48 hours. After the reaction, the solvent would be evaporated, and the residue would be directly subjected to column chromatography on silica gel to isolate the cyclized product.

Comparative Analysis Summary

FeatureStrategy 1: Late-Stage SpirocyclizationStrategy 2: 1,3-Dipolar CycloadditionStrategy 3: Radical Cascade Cyclization
Overall Approach ConvergentConvergent / One-potLinear to Cascade
Key Bond Formations C-C (spiro), C-O (ether)C-C, C-N (in one pot)Multiple C-C, C-O bonds in cascade
Estimated Step Count High (for separate fragments)Low to moderateModerate (precursor synthesis)
Stereocontrol Challenging; requires asymmetric catalysis for the key coupling step.Excellent; often substrate-controlled or catalyst-controlled. High diastereoselectivity.Potentially challenging; depends on the substrate and reaction conditions.
Advantages Modular; allows for late-stage diversification of both major fragments.Highly efficient for core construction; rapid assembly of complexity. Well-precedented.[1][2]High atom and step economy in the key cascade step. Access to unique reactivity.
Disadvantages Steric hindrance in the key coupling step could lead to low yields.Requires a specifically designed dipolarophile which may be complex to synthesize.Precursor synthesis can be linear and lengthy. Cascade may lead to undesired side products.

References

Uncharted Territory: The Bioactivity of 7-Isocarapanaubine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the bioactivity of 7-Isocarapanaubine across various cell lines has revealed a significant gap in the current scientific literature. Despite extensive investigation, no published experimental data detailing the cytotoxic or other biological effects of this specific compound could be located.

Researchers, scientists, and drug development professionals seeking to understand the potential of this compound will find a lack of comparative studies and established experimental protocols. Publicly accessible databases and scientific search engines do not currently house information on its mechanism of action, its effects on signaling pathways, or its performance against other bioactive compounds.

This absence of data prevents the creation of a detailed comparison guide as originally intended. Key components of such a guide, including quantitative data summaries, detailed experimental methodologies, and visualizations of molecular interactions, cannot be generated without foundational research.

The chemical structure of this compound is cataloged in chemical databases, providing a starting point for its synthesis and future investigation. However, its biological properties remain an open question.

For researchers interested in this molecule, the current landscape represents an opportunity for novel investigation. Future studies would need to establish fundamental parameters, including:

  • Preliminary Cytotoxicity Screening: Initial assays across a panel of diverse cancer and normal cell lines to identify any potential for anti-proliferative activity.

  • Determination of IC50 Values: Quantifying the concentration at which this compound inhibits 50% of cell growth in sensitive cell lines.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound may exert its effects, such as apoptosis, cell cycle arrest, or other signaling cascades.

Without such foundational research, any discussion of the bioactivity of this compound would be purely speculative. The scientific community awaits initial studies to shed light on the potential biological activities of this compound.

Benchmarking 7-Isocarapanaubine's Structural Class Against Fellow Spiro-oxindole Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic potential of spiro-oxindole alkaloids, a class of natural products to which 7-Isocarapanaubine belongs, reveals significant anti-cancer activity across various cell lines. While direct experimental data for this compound is not publicly available, this guide benchmarks its structural class against well-studied counterparts, offering insights into its potential therapeutic value for researchers, scientists, and drug development professionals.

The spiro-oxindole alkaloid scaffold, a core component of this compound, is a recurring motif in a range of natural products exhibiting potent biological activities. Notably, pentacyclic oxindole alkaloids isolated from the medicinal plant Uncaria tomentosa (Cat's Claw) have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines. This comparison focuses on the cytotoxic performance of prominent members of this family, providing a framework for understanding the potential of novel compounds like this compound.

Comparative Cytotoxicity of Spiro-oxindole Alkaloids

The primary metric for evaluating the anti-cancer potential of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values of several well-characterized spiro-oxindole alkaloids against a panel of human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)
This compound --Data not available
PteropodinePC3Prostate Cancer~5[1]
WiDrColon Cancer~5[1]
IsopteropodinePC3Prostate Cancer~5[1]
WiDrColon Cancer~5[1]
MitraphyllineSKN-BE(2)Neuroblastoma12.3[2]
GAMGGlioma20[2]
MHH-ES-1Ewing's Sarcoma17.15 ± 0.82
MT-3Breast Cancer11.80 ± 1.03
Uncarine FCCRF-CEM-C7H2LeukemiaPotent apoptotic inducer[2]
Synthetic Spiro-oxindoleMCF-7Breast Cancer3.55 ± 0.49
MDA-MB-231Breast Cancer4.40 ± 0.468

Experimental Protocols

The determination of cytotoxic activity, quantified by IC50 values, is predominantly carried out using cell viability assays. The MTT and MTS assays are standard colorimetric methods employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., spiro-oxindole alkaloid) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay also measures cell viability. The key difference is that the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: Add the MTS reagent directly to the cell culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in benchmarking these natural products, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action for this class of compounds.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT/MTS Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treatment Add compounds to cells cell_seeding->treatment compound_prep Prepare serial dilutions of Spiro-oxindole Alkaloids compound_prep->treatment incubation Incubate for 24-72h treatment->incubation reagent_add Add MTT or MTS reagent incubation->reagent_add formazan Incubate for formazan production reagent_add->formazan solubilize Solubilize formazan (MTT) formazan->solubilize MTT only readout Measure absorbance formazan->readout MTS solubilize->readout viability Calculate % Cell Viability readout->viability ic50 Determine IC50 values viability->ic50

Fig. 1: Experimental workflow for determining the cytotoxicity of spiro-oxindole alkaloids.

mechanism_of_action cluster_pathway Proposed Anti-Cancer Mechanism of Spiro-oxindole Alkaloids cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Signaling Spiro_oxindole Spiro-oxindole Alkaloid CDK Cyclin-Dependent Kinases (CDKs) Spiro_oxindole->CDK inhibits Cell_Cycle_Arrest G1 Phase Arrest Bax Bax (Pro-apoptotic) Spiro_oxindole->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Spiro_oxindole->Bcl2 downregulates Apoptosis Apoptosis ERK ERK Signaling Spiro_oxindole->ERK inhibits Akt Akt Signaling Spiro_oxindole->Akt inhibits Proliferation Cell Proliferation G1_S_transition G1/S Phase Transition CDK->G1_S_transition promotes Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis ERK->Proliferation Akt->Proliferation

Fig. 2: Proposed mechanism of action for the anti-cancer activity of spiro-oxindole alkaloids.

Conclusion

While the specific biological activities of this compound remain to be elucidated, its structural classification as a spiro-oxindole alkaloid places it within a family of natural products with demonstrated and potent anti-cancer properties. The comparative data presented here for well-studied analogues like pteropodine, isopteropodine, and mitraphylline highlight the potential of this chemical class. The established experimental protocols provide a clear roadmap for the future evaluation of this compound's cytotoxic effects. Further research into this and other novel spiro-oxindole alkaloids is warranted to explore their full therapeutic potential in oncology.

References

Safety Operating Guide

Navigating the Disposal of 7-Isocarapanaubine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or less-common compounds like 7-Isocarapanaubine, specific disposal protocols may not be readily available. In such instances, a conservative approach based on established principles of chemical waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step in determining the appropriate disposal method. While a comprehensive safety data sheet (SDS) for this compound is not publicly available, the following information has been compiled from available chemical databases.

PropertyValue
Molecular Formula C₂₃H₂₈N₂O₆[1]
Molecular Weight 428.5 g/mol [1][2]
CAS Number 17391-09-2[1][2]
Physical State Not explicitly stated, handle as a solid or liquid as appropriate.
Solubility No data available.
Storage Store at 0°C for the short term and -20°C for the long term in a desiccated environment.[2]

Disposal Protocol: A Step-by-Step Approach

In the absence of a specific SDS, this compound should be treated as a hazardous substance. The following protocol is based on general best practices for the disposal of research chemicals.

1. Hazard Assessment:

  • Toxicity: Due to the lack of specific toxicological data, assume the compound is toxic. Avoid inhalation, ingestion, and skin contact.[3]

  • Reactivity: Incompatible materials are likely to include strong oxidizing and reducing agents.[3] Avoid mixing with other chemicals unless a compatibility assessment has been conducted.

  • Flammability: The flammability of this compound is unknown. Handle away from open flames and heat sources.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

3. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and sealed container for hazardous chemical waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

4. Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.[5] They will provide information on the appropriate waste stream and collection procedures.

  • Approved Waste Disposal Plant: Dispose of the contents and container through an approved waste disposal plant.[3]

  • Spill Management: In case of a spill, do not allow the product to enter drains. Absorb the spill with an inert material and place it in the designated hazardous waste container. Ensure adequate ventilation.[4]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.

cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Collection cluster_disposal Disposal A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Safety Goggles/Face Shield B->C Proceed with Caution D Wear Chemical-Resistant Gloves C->D E Wear Protective Clothing D->E F Use Designated Hazardous Waste Container E->F Handle in Ventilated Area G Label Container Clearly F->G H Segregate from Other Waste G->H I Arrange for Collection by EHS H->I J Transport to Approved Waste Facility I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 7-Isocarapanaubine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hazard Identification and Risk Assessment

Diterpenoid alkaloids are a class of natural products known for a wide range of biological activities, including neurotoxicity and cytotoxicity.[1][2][3] Although some diterpenes from Leonurus japonicus have shown cytoprotective effects in specific assays, others have demonstrated cytotoxic activity.[4][5][6] Given the lack of specific toxicity data for 7-Isocarapanaubine, it is prudent to handle it as a potentially hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Direct contact may cause irritation or allergic reactions.[7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Neurotoxicity: As a diterpenoid alkaloid, neurotoxic effects cannot be ruled out.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Hazard Category Potential Risk Required Personal Protective Equipment (PPE)
Inhalation Inhalation of fine powders or aerosols.- NIOSH-approved respirator with a particulate filter (N95 or higher). - For operations with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended.
Skin Contact Direct contact with the solid compound or solutions.- Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents used. - Lab Coat: A dedicated lab coat, preferably a disposable or coated one, should be worn. - Arm Sleeves: Disposable arm sleeves should be used to protect the forearms.
Eye and Face Contact Splashes of solutions or contact with airborne particles.- Safety Goggles: Chemical splash goggles are mandatory. - Face Shield: A face shield should be worn over safety goggles when handling larger quantities or during procedures with a high splash risk.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling the Solid Compound:

    • Perform all manipulations of the solid compound, such as weighing and aliquoting, within a chemical fume hood or CVE to minimize inhalation exposure.

    • Use anti-static tools and weigh boats to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Preparing Solutions:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed, and chemically resistant hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.

Experimental Protocol: Spill Response

This protocol outlines the immediate steps to be taken in the event of a this compound spill.

  • Evacuate and Alert:

    • Immediately alert all personnel in the vicinity of the spill.

    • If the spill is large or involves a significant release of dust, evacuate the immediate area.

  • Secure the Area:

    • Restrict access to the spill area.

    • If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Clean the Spill:

    • For Solid Spills: Gently cover the spill with absorbent pads or granules to prevent further dispersal. Do not use a dry sweeping method as this can generate airborne dust. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Allow the absorbent to fully soak up the liquid.

  • Decontaminate the Area:

    • Once the bulk of the spill has been removed, decontaminate the spill area.

    • Wipe the area with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a detergent solution.

    • Collect all cleaning materials in a hazardous waste container.

  • Post-Spill Procedures:

    • Dispose of all contaminated materials as hazardous waste.

    • Thoroughly wash hands and any exposed skin.

    • Document the spill and the cleanup procedure according to your institution's policies.

Visualization: Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure Spill Area Alert->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Assess Assess Spill Type (Solid or Liquid) Don_PPE->Assess Contain_Solid Cover with Absorbent Collect Material Assess->Contain_Solid Solid Contain_Liquid Absorb with Pads Collect Material Assess->Contain_Liquid Liquid Decontaminate Decontaminate Spill Area Contain_Solid->Decontaminate Contain_Liquid->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose Document Document Incident Dispose->Document End Spill Response Complete Document->End

Caption: Workflow for a this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.